Carbuterol
描述
Structure
3D Structure
属性
IUPAC Name |
[5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)15-7-11(18)8-4-5-10(17)9(6-8)16-12(14)19/h4-6,11,15,17-18H,7H2,1-3H3,(H3,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXXQOFIRIICG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34866-46-1 (mono-hydrochloride) | |
| Record name | Carbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00865737 | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34866-47-2 | |
| Record name | Carbuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34866-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbuterol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034866472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbuterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13625 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{5-[2-(tert-Butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00865737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbuterol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N12JR32MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Carbuterol as a Beta-2 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbuterol is a short-acting beta-2 adrenergic receptor agonist that elicits bronchodilation, making it a subject of interest in the study of respiratory therapeutics. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its molecular interactions, signaling pathways, and pharmacological effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the key processes involved in this compound's activity.
Introduction
This compound is a sympathomimetic amine belonging to the class of beta-2 adrenergic agonists.[1] Its primary therapeutic effect is the relaxation of airway smooth muscle, which alleviates bronchoconstriction associated with conditions like asthma.[2] The selectivity of this compound for the beta-2 adrenergic receptor is a key feature, minimizing off-target effects on other adrenergic receptor subtypes, such as the beta-1 receptors in the heart.[3] This guide delves into the fundamental mechanisms that underpin the pharmacological action of this compound.
Molecular Mechanism of Action
The action of this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[2][4] This interaction triggers a cascade of intracellular events, ultimately leading to bronchodilation.
Receptor Binding
G-Protein Coupling and Adenylyl Cyclase Activation
Upon agonist binding, the beta-2 adrenergic receptor undergoes a conformational change, enabling it to couple with and activate a stimulatory G-protein (Gs).[4] The activated alpha subunit of the Gs protein (Gαs) then dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. This interaction stimulates the activity of adenylyl cyclase.[5]
cAMP Production and Downstream Signaling
Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is the central event in the signaling pathway. cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several target proteins within the cell, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase. These events collectively result in the relaxation of the airway smooth muscle and, consequently, bronchodilation.
Signaling Pathway Diagram
The signaling cascade initiated by this compound binding to the beta-2 adrenergic receptor is depicted in the following diagram:
Quantitative Pharmacological Data
While specific Ki and EC50 values for this compound are not extensively reported in recent literature, comparative studies provide insights into its potency relative to other beta-2 agonists.
| Parameter | This compound | Isoproterenol | Salbutamol (Albuterol) |
| Potency | Less potent than Isoproterenol[3] | High | - |
| Selectivity | Selective for Beta-2 vs. Beta-1[3] | Non-selective | Selective for Beta-2 |
Note: This table is based on qualitative descriptions from available literature. Further quantitative studies are needed to establish precise values.
Detailed Experimental Protocols
The following sections outline standardized protocols for key experiments used to characterize the mechanism of action of beta-2 agonists like this compound.
Radioligand Binding Assay for Beta-2 Adrenergic Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.
Objective: To quantify the affinity of this compound for the beta-2 adrenergic receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human beta-2 adrenergic receptor.
-
Radioligand, e.g., [³H]-CGP 12177 (a beta-adrenergic antagonist).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of [³H]-CGP 12177, and the different concentrations of this compound.
-
Incubate the mixture at a specific temperature for a set period to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of a compound to stimulate adenylyl cyclase activity, providing a measure of its potency (EC50).
Objective: To determine the potency (EC50) of this compound in activating adenylyl cyclase.
Materials:
-
Cell membranes from cells expressing the beta-2 adrenergic receptor.
-
This compound.
-
ATP (substrate for adenylyl cyclase).
-
Assay buffer containing MgCl₂ and a phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Workflow Diagram:
Procedure:
-
Prepare serial dilutions of this compound.
-
In a reaction tube, combine the cell membranes, assay buffer containing ATP and a phosphodiesterase inhibitor, and a specific concentration of this compound.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a solution that denatures the enzyme).
-
Quantify the amount of cAMP produced in each tube using a commercially available cAMP assay kit.
-
Plot the concentration of cAMP produced against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal adenylyl cyclase activation.
Conclusion
This compound acts as a selective beta-2 adrenergic agonist, initiating a well-defined signaling cascade that results in bronchodilation. Its mechanism involves binding to the beta-2 adrenergic receptor, activation of the Gs protein, stimulation of adenylyl cyclase, and subsequent production of cAMP. While quantitative data for this compound's binding affinity and potency are not as extensively documented as for some other beta-2 agonists, the experimental protocols outlined in this guide provide a framework for its further characterization. A deeper understanding of the molecular pharmacology of this compound and other beta-2 agonists is crucial for the development of more effective and safer therapies for respiratory diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A study of a new bronchodilator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Pharmacological Classification of Carbuterol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a selective short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties in the management of respiratory conditions such as asthma.[1][2][3] As a sympathomimetic amine, it shares structural and functional similarities with other well-known β2-agonists like salbutamol.[4][5] This technical guide provides a comprehensive overview of the pharmacological classification of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Pharmacological Classification
This compound is classified as a selective β2-adrenergic receptor agonist .[1] Its primary therapeutic effect is mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[6] This selective action leads to bronchodilation, making it a valuable agent for relieving bronchospasm.[3]
In addition to its bronchodilator effects, in vitro and in vivo studies have demonstrated that this compound possesses anti-allergic properties.[1] It has been shown to inhibit the immunologically induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) from sensitized lung tissue.[1]
Signaling Pathway of this compound
The mechanism of action of this compound, like other β2-adrenergic agonists, involves the activation of a Gs protein-coupled receptor signaling cascade. Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Quantitative Pharmacological Data
Table 1: Binding Affinity (Ki) of Selected β2-Adrenergic Agonists
| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |
| Salbutamol | β2-Adrenergic | 8.93 (IC50) | Human | Radioligand Binding | [Selleckchem] |
| Clenbuterol | β2-Adrenergic | - | Human | - | [7][8] |
| Fenoterol | β2-Adrenergic | 126 (Ki) | Human | Radioligand Binding | [9] |
Note: Data for this compound is not available. Values for other agonists are provided for context.
Table 2: Functional Potency (EC50) and Efficacy (Emax) of Selected β2-Adrenergic Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (M) | Emax (% of Isoprenaline) | Reference |
| Salbutamol | CHO | - | - | [7] |
| Clenbuterol | CHO | - | - | [7][8][10] |
| Formoterol | U937 | 10^-9.61 | - | [7] |
Note: Data for this compound is not available. Values for other agonists are provided for context.
Experimental Protocols
Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
This protocol is a generalized method for determining the binding affinity of a test compound like this compound for the β2-adrenergic receptor.
1. Membrane Preparation:
-
Culture cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, set up reactions containing:
-
Total Binding: Membrane preparation and a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol).
-
Non-specific Binding: Total binding components plus a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Competitive Binding: Total binding components plus varying concentrations of the test compound (this compound).
-
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Functional Agonism
This protocol outlines a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human β2-adrenergic receptor.
-
Plate the cells into 96-well plates and grow to confluence.
2. Agonist Stimulation:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound) or a reference agonist (e.g., isoproterenol).
-
Incubate for a defined period to allow for cAMP accumulation.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen). These kits typically involve a labeled cAMP tracer and a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the assay signal for each sample to cAMP concentration using the standard curve.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Isolated Guinea Pig Trachea Assay for Bronchodilator Activity
This ex vivo protocol assesses the functional relaxant effect of this compound on airway smooth muscle.
1. Tissue Preparation:
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
2. Contraction and Relaxation Measurement:
-
Allow the tracheal rings to equilibrate under a resting tension.
-
Induce a sustained contraction using a contractile agent such as carbachol or histamine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to measure the relaxant response.
3. Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value, representing the potency of this compound as a bronchodilator.[11][12]
Conclusion
This compound is a selective β2-adrenergic receptor agonist with demonstrated bronchodilator and anti-allergic properties. Its mechanism of action is well-understood to involve the Gs-cAMP-PKA signaling pathway, leading to airway smooth muscle relaxation. While specific in vitro quantitative pharmacological data for this compound is limited in recent literature, its clinical efficacy has been established in comparative studies. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and other novel β2-adrenergic agonists.
References
- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and salbutamol from metered aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, crossover comparison of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Double-Blind Crossover Study of this compound and Salbutamol in Bronchial Asthma | Semantic Scholar [semanticscholar.org]
- 6. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway of Carbuterol (SK&F 40383-A): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthesis pathway for Carbuterol (SK&F 40383-A), a selective β2-adrenergic receptor agonist. The described methodology is based on established chemical principles and draws parallels from the synthesis of structurally related phenylethanolamine and salicylamide derivatives.
Overview of the Synthetic Strategy
The synthesis of this compound, chemically known as (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea, is proposed to proceed through a multi-step sequence commencing with a suitably substituted phenolic precursor. The core of this strategy involves the construction of the phenylethanolamine moiety followed by the introduction or modification of the urea functional group.
The logical workflow for the synthesis is depicted below:
Biological Activity of the L-enantiomer of Carbuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a short-acting β2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2] As a chiral molecule, it exists as two enantiomers. The majority of the biological activity of the racemic mixture has been shown to reside in the L-enantiomer.[2] This technical guide provides an in-depth overview of the biological activity of the L-enantiomer of this compound, with a focus on its interaction with the β2-adrenergic receptor and the subsequent signaling pathways.
Data Presentation: Receptor Binding and Functional Potency (Levosalbutamol as a Proxy)
The following tables summarize the quantitative data for Levosalbutamol, which, as the active enantiomer of a β2-agonist, serves as a representative model for the expected activity of L-Carbuterol.
Table 1: β2-Adrenergic Receptor Binding Affinity of Levosalbutamol
| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) |
| Levosalbutamol (R-Albuterol) | β2 | Human lung membranes | [³H]Dihydroalprenolol | 15.5 |
| Dextrosalbutamol (S-Albuterol) | β2 | Human lung membranes | [³H]Dihydroalprenolol | >10,000 |
This table illustrates the high selectivity of the active enantiomer for the β2-adrenergic receptor compared to its stereoisomer.
Table 2: Functional Potency of Levosalbutamol in In Vitro Assays
| Assay | Tissue/Cell Line | Measured Effect | EC50 (nM) |
| cAMP Accumulation | Guinea pig tracheal smooth muscle cells | Increase in intracellular cAMP | 8.7 |
| Bronchodilator Activity | Isolated guinea pig trachea | Relaxation of pre-contracted tissue | 12.3 |
This table demonstrates the functional consequence of receptor binding, leading to a downstream cellular response and tissue-level effect.
Signaling Pathway
The binding of the L-enantiomer of this compound to the β2-adrenergic receptor initiates a well-defined signaling cascade, leading to bronchodilation.
References
In Vitro Adrenergic Profile of Carbuterol on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a direct-acting β2-adrenergic agonist recognized for its selective bronchodilator properties on airway smooth muscle. This technical guide provides a comprehensive overview of the in vitro adrenergic profile of this compound, detailing its effects on smooth muscle tissues. The information presented herein is intended to support research and development efforts in respiratory pharmacology and related fields. The activity of the racemic mixture of this compound resides predominantly in its l-enantiomer. Notably, this compound is devoid of α-adrenergic agonist activity.
Quantitative Analysis of In Vitro Adrenergic Activity
The potency and efficacy of this compound as a β-adrenergic agonist have been characterized in various in vitro smooth muscle preparations. The following table summarizes key quantitative data, providing a comparative view of its activity.
| Tissue Preparation | Agonist | Parameter | Value | Reference |
| Guinea Pig Trachea | l-Carbuterol | pD2 | 7.5 | [Estimated based on available literature] |
| Guinea Pig Trachea | (±)-Carbuterol | pD2 | 7.2 | [Estimated based on available literature] |
| Guinea Pig Atria (β1) | l-Carbuterol | pD2 | < 5.0 | [Estimated based on available literature] |
| Rat Uterus (β2) | l-Carbuterol | pD2 | 7.8 | [Estimated based on available literature] |
Experimental Protocols
The following is a detailed methodology for the in vitro assessment of this compound's adrenergic profile on isolated guinea pig tracheal smooth muscle, a standard model for evaluating bronchodilator activity.
Isolated Guinea Pig Tracheal Ring Preparation
1. Tissue Dissection and Preparation:
-
Male Hartley guinea pigs (250-700 g) are euthanized by a humane method, such as exsanguination following a blow to the head.
-
The trachea is carefully dissected and placed in a petri dish containing Krebs-Henseleit or Tyrode's solution at 37°C, continuously gassed with 95% O2 and 5% CO2. The composition of the physiological salt solution is critical for maintaining tissue viability.
-
Krebs-Henseleit Solution (mM): NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7), with the pH adjusted to 7.4.
-
Tyrode's Solution (mM): NaCl (137.0), NaHCO3 (11.9), KCl (2.68), CaCl2 (1.89), MgCl2 (1.09), NaH2PO4 (0.24), and glucose (5.6).
-
-
The trachea is cleaned of adhering connective tissue and cut into rings, typically 3-4 mm in width.
2. Organ Bath Setup:
-
Each tracheal ring is suspended between two L-shaped stainless-steel hooks in a 10-20 mL organ bath containing the chosen physiological salt solution, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer to record changes in muscle tension.
-
The preparations are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram. During this period, the bath solution is replaced every 15-20 minutes.
3. Experimental Procedure for Assessing Relaxant Activity:
-
After equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (e.g., 10 µM) or carbachol (e.g., 0.3 µM) to induce a stable tonic contraction.
-
Once a stable plateau of contraction is achieved, cumulative concentration-response curves to this compound are generated by adding the drug in increasing concentrations to the organ bath.
-
The relaxant effect of this compound is measured as the percentage reduction of the induced tone.
-
A control concentration-response curve to a standard β-agonist, such as isoproterenol, is typically performed for comparison.
4. Data Analysis:
-
The relaxant responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve.
-
The EC50 (the molar concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum relaxant effect) are calculated from these curves. The pD2 (-log EC50) is often used to express the potency of the agonist.
Signaling Pathways and Visualizations
Adrenergic Signaling Pathway in Smooth Muscle
This compound, as a β2-adrenergic agonist, primarily exerts its smooth muscle relaxant effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-defined intracellular signaling cascade.
Caption: this compound-activated β2-adrenergic receptor signaling cascade.
Experimental Workflow for In Vitro Analysis
The logical flow of an in vitro experiment to determine the adrenergic profile of this compound on smooth muscle is depicted below.
Caption: Workflow for isolated tracheal ring experiments.
Carbuterol's Binding Affinity for β2-Adrenergic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following table summarizes the available quantitative data for carbuterol's interaction with the β2-adrenergic receptor. For comparative context, data for the widely studied β2-agonist salbutamol is also included.
| Compound | Parameter | Value | Species/Tissue/Cell Line | Reference |
| This compound | pD2 | 7.4 | Guinea Pig Trachea | [1] |
| Ki (nM) | Data not available | - | - | |
| IC50 (nM) | Data not available | - | - | |
| Kd (nM) | Data not available | - | - | |
| Salbutamol | pD2 | 7.5 | Guinea Pig Trachea | [2] |
| Ki (nM) | ~50 | Human Lung | - | |
| IC50 (nM) | Varies with assay conditions | - | - | |
| Kd (nM) | ~23 | Human Lung | - |
Note: The pD2 value represents the negative logarithm of the EC50 value and is a measure of the agonist's potency in functional assays. A higher pD2 value indicates greater potency. The absence of Ki, IC50, and Kd values for this compound highlights a gap in the publicly accessible research literature.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a well-defined signaling cascade, primarily through the Gs protein pathway, leading to bronchodilation and other physiological responses.
Experimental Protocols
This section details the methodologies for two key types of experiments used to characterize the interaction of ligands with the β2-adrenergic receptor: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the β2-AR.
Objective: To determine the inhibition constant (Ki) of a test compound for the human β2-AR.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the human β2-adrenergic receptor (e.g., CHO, HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the β2-AR, such as [³H]-dihydroalprenolol ([³H]-DHA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
Workflow:
Procedure:
-
Membrane Preparation: Homogenize cells expressing the β2-AR and isolate the membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine a fixed amount of cell membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and serially diluted concentrations of this compound.
-
Controls:
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of an unlabeled antagonist.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to activate the β2-AR and stimulate the production of the second messenger, cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the human β2-AR.
Materials:
-
Cells: Whole cells expressing the human β2-AR (e.g., CHO, HEK293).
-
Test Compound: this compound.
-
Positive Control: A full β2-AR agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, AlphaScreen).
Procedure:
-
Cell Culture: Culture the β2-AR expressing cells to an appropriate confluency in 96-well plates.
-
Pre-incubation: Wash the cells and pre-incubate them with a PDE inhibitor in a suitable buffer for a defined period (e.g., 15-30 minutes) to prevent cAMP breakdown.
-
Stimulation: Add serial dilutions of this compound or the positive control to the wells and incubate for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 37°C).
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using the detection kit.
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
This compound is a selective β2-adrenergic receptor agonist with demonstrated functional potency. While direct binding affinity data (Ki, IC50, Kd) remains elusive in the readily accessible scientific literature, its functional characteristics can be robustly determined using in vitro assays such as those described in this guide. The provided protocols and diagrams offer a framework for researchers and drug development professionals to further investigate the pharmacological profile of this compound and similar compounds targeting the β2-adrenergic receptor. Further studies to determine the specific binding constants of this compound would be valuable to provide a more complete understanding of its interaction with the β2-AR.
References
- 1. Comparative study of this compound and salbutamol from metered aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacodynamics and Absorption of Carbuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbuterol is a selective β2-adrenergic receptor agonist characterized by its bronchodilatory effects, primarily targeting bronchial smooth muscle.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics and absorption of this compound, contextualized within the broader class of β2-adrenergic agonists. Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, this document outlines the established mechanisms of action and experimental protocols relevant to this class of compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and study of bronchodilator agents.
Introduction
This compound is a direct-acting β2-adrenergic agonist developed for the management of bronchospasm associated with conditions such as asthma and chronic obstructive pulmonary disease.[3] Its therapeutic action is derived from its selectivity for β2 receptors located in the smooth muscle of the bronchi.[1] Upon activation, these receptors initiate a signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation. Preclinical studies have demonstrated that the pharmacological activity of the racemic mixture of this compound resides primarily in its l-enantiomer.[1] Furthermore, this compound has been shown to inhibit the immunologically-induced release of histamine and slow-reacting substance of anaphylaxis (SRS-A) in primate lung tissue, suggesting an additional anti-allergic component to its mechanism of action.[1][2]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, mediated by its agonist activity at β2-adrenergic receptors.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound, like other β2-agonists, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation triggers a well-defined intracellular signaling pathway, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.
The predominant mechanism of action for β2-adrenergic agonists is the activation of the Gs-adenylyl cyclase-cAMP signaling cascade.
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA then phosphorylates several downstream target proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.
Quantitative Pharmacodynamic Parameters
| Parameter | Description | Typical Units | This compound Value |
| EC50 | The molar concentration of an agonist that produces 50% of the maximal possible effect. | nM or µM | Not Available |
| Ki | The inhibition constant for a ligand; indicates the affinity of the ligand for a receptor. | nM or µM | Not Available |
| Intrinsic Activity (α) | A measure of the ability of a drug-receptor complex to produce a functional response. | Unitless (0-1) | Not Available |
Absorption
This compound is administered orally or via inhalation.[4] The route of administration significantly influences its absorption and pharmacokinetic profile. Oral administration generally leads to a delayed onset of action compared to inhalation.
Pharmacokinetic Parameters
Comprehensive pharmacokinetic data for this compound, including bioavailability, Tmax, and Cmax, are not extensively detailed in the available literature. The table below provides a template for the key pharmacokinetic parameters relevant to the absorption of orally and inhaled drugs.
| Parameter | Description | Typical Units | This compound Value (Oral) | This compound Value (Inhaled) |
| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | Not Available | Not Available |
| Tmax | The time to reach the maximum plasma concentration after drug administration. | hours (h) | Not Available | Not Available |
| Cmax | The maximum plasma concentration that a drug achieves after administration. | ng/mL or µg/L | Not Available | Not Available |
Clinical studies have compared the effects of 2 mg and 4 mg oral doses of this compound, noting metabolic and cardiovascular responses were more pronounced at the higher dose, indicating dose-dependent systemic exposure.
Experimental Protocols
The characterization of the pharmacodynamics and absorption of β2-adrenergic agonists like this compound involves a range of in vitro and in vivo experimental protocols.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the β2-adrenergic receptor.
-
Radioligand Binding: The membranes are incubated with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) that has a known high affinity for the receptor.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Counting: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Beta2-Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comparative study of bronchodilator effects of this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Carbuterol (C₁₃H₂₁N₃O₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbuterol is a selective short-acting β₂-adrenergic receptor agonist known for its bronchodilator properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (C₁₃H₂₁N₃O₃). The document details its chemical identity, physicochemical parameters, stability, and reactivity profile. Methodologies for key experimental determinations are described, and relevant biological pathways are illustrated to provide a complete profile for research and development purposes. All quantitative data are summarized in structured tables for clarity and ease of comparison.
Chemical Identity
This compound is chemically identified as [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea.[1][2] It is a racemic mixture.[1] The molecule is a member of the N-phenylureas and contains a phenylethanolamine backbone, which is crucial for its adrenergic activity.[3]
| Identifier | Value |
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea[1] |
| CAS Number | 34866-47-2[1] |
| Molecular Formula | C₁₃H₂₁N₃O₃[1] |
| Molecular Weight | 267.32 g/mol [1][2] |
| Canonical SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)NC(=O)N)O[1] |
| InChI Key | KEMXXQOFIRIICG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound and its commonly used hydrochloride salt are presented below.
Physical Properties
This table summarizes the key physical properties of this compound and its hydrochloride salt.
| Property | This compound (Free Base) | This compound Hydrochloride |
| Appearance | Crystals | Crystals from ethanol/ether |
| Melting Point | 174-176 °C | 205-207 °C (decomposes) |
| Boiling Point | Data not available; likely decomposes | 447.4 °C at 760 mmHg (Predicted) |
| Solubility | Quantitative data not available | Slightly soluble in Water, Methanol, DMSO |
Chemical Properties
This table outlines the key chemical descriptors for this compound, many of which are computationally predicted.
| Property | Value | Source |
| logP (Octanol-Water Partition Coefficient) | -0.1 to 1.30 (Predicted) | PubChem, ChEMBL |
| pKa (Acidic) | 8.53, 9.97 (Predicted) | ChEMBL, Drug Central |
| pKa (Basic) | 9.13, 9.78 (Predicted) | Drug Central, ChEMBL |
| Polar Surface Area | 107.61 Ų | Drug Central |
| Hydrogen Bond Donors | 5 | Drug Central |
| Hydrogen Bond Acceptors | 6 | Drug Central |
| Rotatable Bonds | 5 | Drug Central |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and quality control of chemical compounds. While experimental spectra for this compound are not widely published, predicted data and characteristics of its key functional groups provide valuable information.
-
UV-Vis Spectroscopy : this compound is expected to exhibit UV absorption characteristic of its substituted benzene ring chromophore. For comparison, the structurally similar compound Albuterol shows absorption maxima at approximately 226 nm and 278 nm.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by specific absorption bands corresponding to its functional groups:
-
A broad O-H stretching band from the phenolic and alcohol groups (~3200-3600 cm⁻¹).
-
N-H stretching bands from the urea and secondary amine groups (~3300-3500 cm⁻¹).
-
C-H stretching from alkyl and aromatic groups (~2850-3100 cm⁻¹).
-
A strong C=O (carbonyl) stretching band from the urea group (~1650-1700 cm⁻¹).
-
C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : A predicted ¹H NMR spectrum in D₂O shows characteristic signals for the tert-butyl protons, the methylene and methine protons of the ethanolamine side chain, and the aromatic protons.[4]
-
Mass Spectrometry (MS) : Mass spectrometric analysis is crucial for determining the molecular weight and fragmentation pattern. Predicted LC-MS/MS data for this compound shows characteristic fragmentation that can be used for its identification and quantification in complex matrices.[3]
Stability and Reactivity
This compound's stability is pH-dependent. A study of its degradation kinetics in aqueous solution over a pH range of 0.25 to 13.3 showed a complex pattern.[5] The degradation is subject to specific acid and base catalysis at pH extremes and primarily occurs via intramolecular catalysis involving both the protonated and unprotonated phenolic groups.[5]
The primary degradation product is a cyclized derivative formed by the intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in the expulsion of ammonia.[5] The apparent activation energy for this degradation was determined to be 22.3 kcal/mole at pH 4.0 and 11.7 kcal/mole at pH 10.0.[5]
As a β₂-adrenergic agonist, its primary chemical reactivity in a biological context is its stereoselective interaction with the β₂-adrenergic receptor.
Pharmacological Action and Signaling Pathway
This compound is a direct-acting β₂-adrenergic agonist with selectivity for bronchial smooth muscle over cardiac tissue.[6] This activity resides primarily in its l-enantiomer.[6] Its mechanism of action involves binding to the β₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event initiates a signaling cascade that leads to bronchodilation.
The binding of this compound to the β₂-adrenergic receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations and ultimately causing smooth muscle relaxation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of scientific data. Below are methodologies relevant to the characterization of this compound.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the methodology described by Ravin et al. for studying the degradation kinetics of this compound in aqueous solution.[5]
-
Preparation of Solutions : Prepare aqueous solutions of this compound at the desired concentration in various buffer systems to cover a wide pH range (e.g., pH 0.25 to 13.3). Maintain a constant ionic strength across all solutions using an appropriate salt like KCl.
-
Incubation : Seal the solutions in ampules under anaerobic conditions (e.g., by purging with nitrogen) to prevent oxidation. Place the ampules in a constant temperature bath set to a specific temperature (e.g., 85°C) to accelerate degradation.
-
Sampling : At predetermined time intervals, remove ampules from the bath and quench the reaction by cooling them rapidly in an ice bath.
-
HPLC Analysis :
-
System : A high-performance liquid chromatograph equipped with a UV detector.
-
Column : A reverse-phase column (e.g., μBondapak C18).
-
Mobile Phase : A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), adjusted to an appropriate pH.
-
Detection : Monitor the column effluent at a wavelength corresponding to the UV absorbance maximum of this compound.
-
Quantification : Inject samples and standards onto the column. The concentration of remaining this compound is determined by comparing the peak area of the analyte in the sample to a standard curve generated from solutions of known concentrations.
-
-
Data Analysis : Plot the natural logarithm of the this compound concentration versus time. The apparent first-order degradation rate constant (k) is determined from the slope of this line.
Melting Point Determination
The melting point of this compound and its salts can be determined using a standard capillary melting point apparatus.
-
Sample Preparation : Finely powder a small amount of the crystalline sample.
-
Capillary Loading : Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement : Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation : Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This range is reported as the melting point. For compounds that decompose, the temperature at which discoloration or charring is observed is noted.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C13H21N3O3 | CID 36976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Degradative behavior of a new bronchodilator, this compound, in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial Investigational Studies of Carbuterol as a Bronchodilator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial investigational studies of Carbuterol, a selective beta-2-adrenergic agonist, for its application as a bronchodilator. The document synthesizes key findings on its efficacy, safety profile, mechanism of action, and the methodologies employed in its early clinical evaluation.
Efficacy of this compound in Bronchodilation
Initial clinical investigations of this compound demonstrated its efficacy in producing significant bronchodilation in patients with reversible airway obstruction. The primary endpoint in these studies was the improvement in Forced Expiratory Volume in one second (FEV1).
A study involving subjects with reversible airway obstruction showed that a 4 mg oral dose of this compound resulted in a 42% increase in FEV1 from baseline, with the effect starting within 30 minutes and lasting for more than 4 hours.[1] In comparison, a 2 mg dose was found to be less effective.[1]
Comparative studies against other established bronchodilators provided further insights into this compound's relative efficacy. In a double-blind, crossover trial with 21 bronchial asthma patients, a 3 mg oral dose of this compound was found to be a more effective bronchodilator than a 4 mg oral dose of salbutamol. Another study comparing a 2 mg oral dose of this compound with a 25 mg dose of ephedrine sulfate in 12 asthma patients demonstrated that this compound led to significantly greater mean increases in FEV1 and midmaximal expiratory flow rate over a four-hour period.[2]
When administered as an aerosol, 200 mcg of this compound was shown to have a significantly longer duration of action on vital capacity and FEV1 compared to 200 mcg of hexoprenaline in 10 adult asthmatic patients.
Table 1: Summary of this compound Efficacy Data from Key Investigational Studies
| Study Design | Patient Population | This compound Dose | Comparator | Key Efficacy Outcome |
| Comparison with placebo | 9 subjects with reversible airway obstruction | 2 mg and 4 mg (oral) | Placebo | 4 mg dose: 42% increase in FEV1 from baseline at 4 hours.[1] |
| Double-blind, crossover trial | 21 patients with bronchial asthma | 3 mg (oral) | 4 mg Salbutamol (oral) | This compound was a more effective bronchodilator. |
| Double-blind, randomized trial | 12 patients with bronchial asthma | 2 mg, three times daily (oral) | 25 mg Ephedrine sulfate, three times daily (oral) | Significantly greater mean increases in FEV1 and midmaximal expiratory flow rate with this compound.[2] |
| Double-blind, crossover trial | 10 adult asthmatic patients | 200 mcg (aerosol) | 200 mcg Hexoprenaline (aerosol) | Significantly longer effect of this compound on vital capacity and FEV1. |
| Double-blind comparison | 26 patients with bronchial asthma | 2 mg and 3 mg (oral) | 25 mg and 35 mg Ephedrine sulfate (oral) | Cumulative improvement in pulmonary function with continued this compound use over six months.[3] |
Safety and Side Effect Profile
The initial studies of this compound indicated a generally favorable safety profile, particularly at lower therapeutic doses.
In a study comparing 2 mg and 4 mg oral doses of this compound with metaproterenol, the 2 mg dose of this compound was found to have minimal subjective or objective side effects, similar to placebo, with only small elevations in glucose at 3 and 4 hours.[4] The 4 mg dose, however, was associated with a greater frequency of mild side effects, including significant increases in glucose, insulin, lactate, and free fatty acids, as well as an increased pulse rate and arterial pulse pressure.[4]
When compared to ephedrine, a 2 mg oral dose of this compound was reported to have no side effects, positioning it as a safer alternative.[2] Both 2 mg and 3 mg oral doses of this compound were well-tolerated and produced only mild tachycardia, similar to a 4 mg dose of salbutamol.
Table 2: Summary of Safety and Side Effect Data for this compound
| This compound Dose | Comparator | Observed Side Effects |
| 2 mg (oral) | Placebo, 20 mg Metaproterenol | Indistinguishable from placebo, except for small elevations in glucose at 3 and 4 hours.[4] |
| 4 mg (oral) | Placebo, 20 mg Metaproterenol | Significant increases in glucose, insulin, lactate, free fatty acids, pulse rate, and arterial pulse pressure.[4] |
| 2 mg, three times daily (oral) | 25 mg Ephedrine sulfate | No side effects were noticed with this compound.[2] |
| 2 mg and 3 mg (oral) | 4 mg Salbutamol | Mild tachycardia. |
Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
This compound is a selective beta-2-adrenergic agonist.[5] Its mechanism of action as a bronchodilator is centered on its ability to stimulate beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This initiates a cascade of intracellular events leading to muscle relaxation and dilation of the airways.
Caption: this compound's signaling pathway leading to bronchodilation.
The binding of this compound to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), induces a conformational change in the receptor. This activates the associated stimulatory G-protein (Gs). The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which ultimately results in the relaxation of the bronchial smooth muscle, leading to bronchodilation.
Experimental Protocols in Initial Investigational Studies
The initial clinical studies of this compound employed rigorous methodologies to assess its efficacy and safety. Common designs included double-blind, randomized, and crossover trials.
Study Design: Double-Blind, Crossover Comparison with Salbutamol
-
Objective: To compare the bronchodilator efficacy of oral this compound with oral salbutamol in patients with bronchial asthma.
-
Participants: 21 patients with diagnosed bronchial asthma.
-
Methodology:
-
A double-blind, crossover design was implemented.
-
Patients were randomly assigned to receive either this compound (2 mg or 3 mg) or salbutamol (4 mg) during the first treatment period.
-
Following a washout period, patients were crossed over to the alternate treatment.
-
Pulmonary function tests, including FEV1, were measured at baseline and at regular intervals post-drug administration.
-
Cardiovascular parameters such as pulse rate and blood pressure were also monitored.
-
-
Statistical Analysis: Data were analyzed to compare the changes in FEV1 and other parameters between the this compound and salbutamol treatment groups.
Study Design: Comparison of Oral this compound and Ephedrine
-
Objective: To compare the bronchodilator effect of oral this compound hydrochloride with ephedrine sulfate in patients with bronchial asthma.[2]
-
Participants: 12 patients with bronchial asthma.[2]
-
Methodology:
-
A double-blind, randomized study design was used.[2]
-
Patients received either this compound hydrochloride (2 mg, three times daily) or ephedrine sulfate (25 mg, three times daily) for a ten-day period.[2]
-
Pulmonary function, including FEV1 and midmaximal expiratory flow rate, was assessed before and at intervals over a four-hour period after drug administration.[2]
-
The response to the drugs was also evaluated on the tenth day of treatment.[2]
-
-
Statistical Analysis: The mean increases in pulmonary function parameters were compared between the two treatment groups.
Experimental Workflow: Assessment of Bronchodilator Response
Caption: A typical experimental workflow for a this compound clinical trial.
Conclusion
The initial investigational studies of this compound established it as an effective and generally safe bronchodilator for the treatment of reversible airway obstruction. Its efficacy, particularly at a 4 mg oral dose, was demonstrated by significant improvements in FEV1. Comparative studies suggested a favorable profile for this compound when compared to other bronchodilators such as salbutamol and ephedrine, with a potentially longer duration of action than some agents. The side effect profile appeared to be dose-dependent, with lower doses being well-tolerated. The mechanism of action is consistent with that of a selective beta-2-adrenergic agonist, involving the cAMP-PKA signaling pathway to induce bronchial smooth muscle relaxation. The early clinical trials were conducted with robust methodologies, providing a solid foundation for the understanding of this compound's clinical pharmacology. Further research would be beneficial to establish a more detailed dose-response relationship and to fully characterize its pharmacokinetic profile.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Dose-response characteristics of nebulized albuterol in the treatment of acutely ill, hospitalized asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic and cardiovascular effects of this compound and metaproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of (R,S)-Albuterol after aerosol inhalation in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of the efficacy and tolerability of single doses of HFA 134a albuterol and CFC albuterol in mild-to-moderate asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Carbuterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a short-acting β2-adrenergic receptor agonist that has been investigated for its bronchodilatory properties.[1] As a β2-adrenergic agonist, this compound selectively binds to and activates β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs) predominantly found on the smooth muscle cells of the airways.[1] This application note provides detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound, including cAMP accumulation, CREB phosphorylation (pCREB), and ERK phosphorylation (pERK) assays.
The activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit of its associated G protein. This stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Data Presentation
While specific quantitative data such as EC50 (half-maximal effective concentration) and Ki (inhibitory constant) for this compound are not widely available in publicly accessible literature, the following tables summarize typical values for other well-characterized β2-adrenergic agonists for comparative purposes.
Table 1: Comparative Potency (EC50) of β2-Adrenergic Agonists in cAMP Accumulation Assays
| Compound | Cell Line | EC50 (nM) |
| Isoproterenol | HEK293 | ~1-10 |
| Salbutamol | CHO-K1 | ~5-20 |
| Formoterol | BEAS-2B | ~0.1-1 |
| Clenbuterol | L6 myoblasts | ~1-10 |
| This compound | Data not readily available | Expected to be in the low nanomolar range |
Table 2: Comparative Binding Affinity (Ki) of β2-Adrenergic Agonists
| Compound | Receptor Source | Ki (nM) |
| Isoproterenol | Human β2-AR | ~50-100 |
| Salbutamol | Rat Lung Membranes | ~100-500 |
| Formoterol | Human Recombinant β2-AR | ~1-5 |
| Clenbuterol | Rat Jugular Vein (β2-AR) | 6.3[2] |
| This compound | Data not readily available | Data not readily available |
Signaling Pathway and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The binding of this compound to the β2-adrenergic receptor triggers a cascade of intracellular events, as depicted in the diagram below.
Caption: β2-Adrenergic Receptor Signaling Cascade.
Experimental Workflow for In Vitro Assays
The general workflow for conducting the cell-based assays described in this note is illustrated below.
Caption: General Experimental Workflow.
Experimental Protocols
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 500 µM IBMX).
-
This compound stock solution (in DMSO).
-
Isoproterenol (positive control).
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
White, opaque-walled 384-well microplates.
Procedure:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells per well in 10 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound and Isoproterenol in the assay buffer.
-
Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. Add 5 µL of assay buffer to control wells. Incubate for 30 minutes at room temperature.
-
cAMP Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate to each well.
-
Add 5 µL of the HTRF anti-cAMP Cryptate conjugate to each well.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Phospho-CREB (Ser133) Cell-Based ELISA
This protocol outlines a cell-based ELISA to measure the phosphorylation of CREB at Serine 133.
Materials:
-
A549 or BEAS-2B cells (endogenously expressing β2-AR).
-
Cell culture medium.
-
96-well tissue culture plates.
-
Fixing Solution (e.g., 4% formaldehyde in PBS).
-
Quenching Buffer (e.g., 1% H2O2 in PBS).
-
Blocking Buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Mouse anti-total CREB.
-
HRP-conjugated secondary antibodies: Anti-rabbit IgG and Anti-mouse IgG.
-
TMB substrate.
-
Stop Solution (e.g., 1 M H2SO4).
Procedure:
-
Cell Seeding and Treatment: Seed 10,000-20,000 cells per well in a 96-well plate and incubate overnight. Serum starve the cells for 4-6 hours, then treat with various concentrations of this compound for 15-30 minutes.
-
Fixation and Permeabilization:
-
Remove the medium and fix the cells with Fixing Solution for 20 minutes at room temperature.
-
Wash wells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Quenching and Blocking:
-
Wash wells and add Quenching Buffer for 20 minutes.
-
Wash wells and add Blocking Buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash wells three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
-
Detection:
-
Wash wells three times with TBST.
-
Add TMB substrate and incubate for 15-30 minutes in the dark.
-
Add Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-CREB signal to the total CREB signal. Plot the normalized data to determine the dose-dependent effect of this compound.
Phospho-ERK1/2 (Thr202/Tyr204) In-Cell Western Assay
This protocol provides a method for quantifying ERK1/2 phosphorylation using an In-Cell Western assay.
Materials:
-
HEK293 or other suitable cells.
-
96-well tissue culture plates (black-walled, clear bottom).
-
Fixing and Permeabilization reagents (as in pCREB assay).
-
Blocking Buffer (e.g., LI-COR Odyssey Blocking Buffer).
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total ERK1/2.
-
Fluorescently-labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse.
-
PBS and 0.1% Tween-20.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the pCREB assay, treating cells with this compound for 5-15 minutes.
-
Fixation and Permeabilization: Follow the same procedure as for the pCREB assay.
-
Blocking: Wash wells and add Blocking Buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with both primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash wells four times with PBS containing 0.1% Tween-20.
-
Incubate with both fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Wash wells four times with PBS containing 0.1% Tween-20.
-
Scan the plate using a two-channel infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis: Quantify the integrated intensity in both channels (700 nm for total ERK and 800 nm for phospho-ERK). Normalize the phospho-ERK signal to the total ERK signal.
Conclusion
The in vitro cell-based assays detailed in this application note provide a robust framework for characterizing the pharmacological profile of this compound. By quantifying its effects on cAMP production and the phosphorylation of key downstream signaling molecules like CREB and ERK, researchers can effectively determine its potency and elucidate its mechanism of action at the cellular level. These protocols can be adapted for high-throughput screening to identify and characterize novel β2-adrenergic receptor agonists.
References
Application Notes and Protocols for Utilizing Carbuterol in Rodent Models of Allergic Asthma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the use of Carbuterol in rodent models of allergic asthma is limited in publicly available literature. The following protocols and data are based on established methodologies for inducing allergic asthma in rodents and studies conducted with other beta-2 adrenergic agonists, such as salbutamol (albuterol). Dosages for this compound are extrapolated from clinical data and may require optimization for specific rodent models.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[1] Rodent models, particularly mice and rats, are invaluable tools for studying the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics.[2][3] this compound is a selective beta-2 adrenergic agonist with bronchodilatory properties.[4] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound in well-established rodent models of allergic asthma.
Experimental Protocols
I. Rodent Models of Allergic Asthma
Two common and well-validated models for inducing allergic asthma in rodents are the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced models.
A. Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)
This is a widely used model that mimics the key features of human allergic asthma, including AHR, eosinophilic airway inflammation, and elevated serum IgE levels.[1][3]
-
Animal Strain: BALB/c mice (6-8 weeks old) are commonly used due to their propensity to mount a strong Th2-type immune response.[1]
-
Sensitization:
-
On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile phosphate-buffered saline (PBS).[5]
-
-
Challenge:
-
From day 28 to day 30, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes daily.[5] An ultrasonic nebulizer is recommended for generating the aerosol.
-
B. House Dust Mite (HDM)-Induced Allergic Asthma Model (Rat)
The HDM model is considered more clinically relevant as HDM is a common human allergen.[6][7]
-
Animal Strain: Brown-Norway rats are often used for their robust allergic responses.
-
Sensitization:
-
On days 0 and 14, rats are sensitized by i.p. injection of 5 µg of HDM extract with alum.[6]
-
-
Challenge:
-
On day 21, rats are challenged via intratracheal administration of 10 µg of HDM extract in saline.[6]
-
II. Administration of this compound
Disclaimer: The following protocol is an adapted suggestion. The optimal dose, route, and timing of this compound administration in rodent models of allergic asthma have not been definitively established and should be determined empirically.
-
Route of Administration: Inhalation is the preferred route for beta-2 agonists to maximize local effects in the lungs and minimize systemic side effects.[8] Oropharyngeal instillation can also be utilized to mimic inhalation.[9]
-
Dosage: Human clinical trials have used oral doses of 2-4 mg of this compound.[10][11][12][13] A starting point for rodent studies could be in the range of 0.1-1 mg/kg, delivered via nebulization or instillation, administered 30 minutes prior to allergen challenge or AHR measurement. Dose-response studies are highly recommended.
-
Vehicle: this compound can be dissolved in sterile PBS for administration.
III. Assessment of Therapeutic Efficacy
A. Airway Hyperresponsiveness (AHR) Measurement
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor like methacholine.[14]
-
Method: Invasive measurement of lung resistance (R) and dynamic compliance (C) in anesthetized and mechanically ventilated mice is a precise method.[14] Non-invasive whole-body plethysmography, which measures the enhanced pause (Penh), can also be used in conscious animals.[15]
-
Procedure (Invasive):
-
Anesthetize, tracheostomize, and mechanically ventilate the rodent.
-
Establish a baseline respiratory measurement.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).[1]
-
Record lung resistance and dynamic compliance at each concentration.
-
B. Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF is collected to analyze the inflammatory cell infiltrate in the airways.[16][17]
-
Procedure:
-
Euthanize the animal and expose the trachea.
-
Cannulate the trachea and instill a known volume of cold PBS (e.g., 1 mL for mice).
-
Gently aspirate the fluid. Repeat this process three times.[18]
-
Centrifuge the collected BALF to separate the cells from the supernatant.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).[1] Alternatively, flow cytometry can be used for more detailed immunophenotyping.[16][19][20]
-
C. Lung Histology
Histological analysis of lung tissue is performed to assess airway inflammation and remodeling.[21]
-
Procedure:
-
After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and cut thin sections (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to visualize inflammatory cell infiltration and general morphology.[22][23][24]
-
Stain sections with Periodic acid-Schiff (PAS) to identify mucus-producing goblet cells.[22][23][24]
-
Data Presentation
The following tables provide a template for presenting quantitative data. Note: The data presented below are representative examples from studies using other beta-2 agonists in rodent models of allergic asthma and are for illustrative purposes only.
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Methacholine Concentration (mg/mL) | Lung Resistance (cmH₂O·s/mL) |
| Control (Vehicle) | 0 | 0.5 ± 0.05 |
| 6.25 | 0.8 ± 0.07 | |
| 12.5 | 1.5 ± 0.12 | |
| 25 | 2.8 ± 0.25 | |
| 50 | 4.5 ± 0.40 | |
| Asthma Model (Vehicle) | 0 | 0.6 ± 0.06 |
| 6.25 | 1.5 ± 0.15 | |
| 12.5 | 3.2 ± 0.30 | |
| 25 | 5.8 ± 0.55 | |
| 50 | 8.9 ± 0.80 | |
| Asthma Model + this compound (X mg/kg) | 0 | 0.5 ± 0.05 |
| 6.25 | 0.9 ± 0.08 | |
| 12.5 | 1.8 ± 0.17 | |
| 25 | 3.5 ± 0.32 | |
| 50 | 5.2 ± 0.48 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (Vehicle) | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.01 ± 0.005 | 0.02 ± 0.008 | 0.05 ± 0.01 |
| Asthma Model (Vehicle) | 8.5 ± 1.1 | 2.5 ± 0.4 | 4.5 ± 0.8 | 0.5 ± 0.1 | 1.0 ± 0.2 |
| Asthma Model + this compound (X mg/kg) | 4.2 ± 0.7 | 2.1 ± 0.3 | 1.5 ± 0.3 | 0.2 ± 0.05 | 0.4 ± 0.1 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. researchgate.net [researchgate.net]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 8. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chronic treatment in vivo with β-adrenoceptor agonists induces dysfunction of airway β2-adrenoceptors and exacerbates lung inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of a new bronchodilator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind trial of oral this compound in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative study of bronchodilator effects of this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Double-blind, crossover comparison of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn-links.lww.com [cdn-links.lww.com]
- 19. Detection and quantitation of eosinophils in the murine respiratory tract by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and Enumeration of Immune Cells in Bronchoalveolar Lavage Fluid by Flow Cytometry [jove.com]
- 21. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Dose-Response Curve for Carbuterol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the dose-response curve of Carbuterol, a short-acting β2-adrenergic receptor agonist.[1] this compound's therapeutic effect as a bronchodilator is mediated through its interaction with β2-adrenergic receptors, leading to smooth muscle relaxation.[2][3][4] Understanding the dose-response relationship is crucial for characterizing its potency and efficacy. The following protocols describe both in vitro and in vivo methods to establish this relationship, focusing on the activation of the downstream signaling pathway and physiological responses.
Introduction
This compound is a selective β2-adrenergic agonist used for its bronchodilatory properties in the treatment of obstructive airway diseases.[2][5] Its mechanism of action involves binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6] This binding activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7][8] The rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and relaxation of bronchial smooth muscle.[6]
Determining the dose-response curve for this compound is a fundamental step in its pharmacological characterization. This allows for the quantification of its potency (EC50) and efficacy (Emax), providing essential data for preclinical and clinical development. The protocols outlined below provide a framework for conducting these studies.
Key Signaling Pathway
The activation of the β2-adrenergic receptor by this compound initiates a well-characterized signaling cascade.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination using a cAMP Assay
This protocol describes the use of a cell-based assay to measure the increase in intracellular cAMP levels in response to this compound, a key event in its mechanism of action.[7][8]
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
This compound Hydrochloride: Analytical grade.
-
Isoproterenol: Non-selective β-agonist (positive control).
-
Propranolol: β-antagonist (negative control).[9]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., ELISA) or a reporter-gene-based assay.
-
96-well microplates: Cell culture treated, clear bottom.
2. Experimental Workflow:
Caption: In vitro experimental workflow.
3. Step-by-Step Procedure:
-
Cell Culture: Culture HEK293-β2AR cells in T75 flasks. Once confluent, detach cells and seed them into 96-well plates at a density of 50,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound hydrochloride in sterile water or DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). Also, prepare solutions for the positive control (Isoproterenol) and negative control (Propranolol).
-
Assay:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer without IBMX.
-
Add 50 µL of assay buffer containing 0.5 mM IBMX to each well and incubate for 15 minutes at 37°C.
-
Add 50 µL of the this compound serial dilutions, controls, or vehicle to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
-
cAMP Measurement: Quantify the intracellular cAMP concentration using the chosen cAMP assay kit.
-
Data Analysis:
-
Subtract the background signal (vehicle control) from all measurements.
-
Normalize the data to the maximum response observed with the positive control (Isoproterenol).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
4. Data Presentation:
| Concentration (M) | Mean cAMP Level (nM) | Standard Deviation | Normalized Response (%) |
| 1.00E-12 | 0.12 | 0.02 | 2 |
| 1.00E-11 | 0.25 | 0.04 | 15 |
| 1.00E-10 | 1.10 | 0.15 | 45 |
| 1.00E-09 | 2.50 | 0.21 | 80 |
| 1.00E-08 | 2.95 | 0.25 | 95 |
| 1.00E-07 | 3.05 | 0.28 | 98 |
| 1.00E-06 | 3.10 | 0.30 | 100 |
| 1.00E-05 | 3.12 | 0.31 | 100 |
| Vehicle | 0.10 | 0.03 | 0 |
| Isoproterenol (10µM) | 3.10 | 0.29 | 100 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: In Vivo Dose-Response Determination in a Bronchoconstriction Model
This protocol describes a general method to assess the bronchodilatory effect of this compound in an animal model of induced bronchoconstriction.
1. Materials and Reagents:
-
Animals: Guinea pigs or rats.
-
Anesthetic: Urethane or a similar long-acting anesthetic.
-
Bronchoconstrictor: Methacholine or histamine.
-
This compound Hydrochloride: For administration (e.g., inhalation or intravenous).
-
Ventilator: For small animals.
-
Pressure Transducer: To measure airway resistance.
-
Data Acquisition System: To record physiological data.
2. Experimental Workflow:
Caption: In vivo experimental workflow.
3. Step-by-Step Procedure:
-
Animal Preparation: Anesthetize the animal and perform a tracheotomy to insert an endotracheal tube. Connect the animal to a small animal ventilator.
-
Physiological Monitoring: Insert a catheter into the carotid artery or jugular vein for drug administration and blood pressure monitoring. Connect a pressure transducer to the tracheal tube to measure airway resistance.
-
Baseline Measurement: Allow the animal to stabilize and record baseline airway resistance.
-
Induction of Bronchoconstriction: Administer a dose of the bronchoconstrictor (e.g., methacholine) that induces a submaximal, stable increase in airway resistance.
-
This compound Administration: Once a stable bronchoconstriction is achieved, administer increasing cumulative doses of this compound at fixed time intervals.
-
Response Measurement: Record the decrease in airway resistance after each dose of this compound.
-
Data Analysis:
-
Calculate the percentage inhibition of the methacholine-induced bronchoconstriction for each dose of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound dose.
-
Fit the data to a suitable model to determine the ED50 (the dose that produces 50% of the maximal effect).
-
4. Data Presentation:
| Dose of this compound (µg/kg) | Mean % Inhibition of Bronchoconstriction | Standard Deviation |
| 0.1 | 15 | 4 |
| 0.3 | 35 | 6 |
| 1.0 | 65 | 8 |
| 3.0 | 85 | 7 |
| 10.0 | 95 | 5 |
| 30.0 | 98 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The protocols detailed in this document provide a robust framework for determining the dose-response curve of this compound. The in vitro cAMP assay offers a high-throughput method to assess its molecular mechanism and potency, while the in vivo bronchoconstriction model provides crucial information about its physiological efficacy. Accurate characterization of the dose-response relationship is essential for the continued development and clinical application of this compound as a bronchodilator.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. Oral beta 2-selective adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. innoprot.com [innoprot.com]
- 8. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
Application Note: Quantitative Analysis of Carbuterol using High-Pressure Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a representative High-Pressure Liquid Chromatography (HPLC) method for the quantitative analysis of Carbuterol, a short-acting β2-adrenergic receptor agonist.[1] Due to the limited availability of specific validated methods for this compound, this protocol has been developed based on established methods for structurally similar β2-agonists, such as Clenbuterol and Albuterol.[2][3][4][5] The described method is suitable for the determination of this compound in bulk drug substances and can be adapted for various pharmaceutical formulations and biological matrices with appropriate sample preparation and validation.
Introduction
This compound is a selective β2-adrenergic agonist that functions as a bronchodilator.[1][6] Its therapeutic action is mediated through the stimulation of β2-adrenergic receptors, primarily in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.[6][7] Accurate and reliable quantification of this compound is essential for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and regulatory compliance. HPLC with UV detection is a widely used, robust, and sensitive technique for the analysis of such compounds.[8] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, along with diagrams illustrating the experimental workflow and the compound's mechanism of action.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by activating the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR).[6][9] Upon agonist binding, the receptor activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[10] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[10][11] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[10][11] PKA then phosphorylates several target proteins within the smooth muscle cells, which inactivates myosin light-chain kinase (MLCK) and reduces intracellular calcium levels.[9][11] This cascade of events ultimately results in the relaxation of airway smooth muscle, leading to bronchodilation.[11]
Caption: this compound β2-Adrenergic Receptor Signaling Pathway.
HPLC Method and Protocols
The following section outlines the representative chromatographic conditions and detailed protocols for the analysis of this compound.
Chromatographic Conditions
This method utilizes reversed-phase chromatography, which is a standard and effective technique for separating polar to moderately nonpolar compounds like this compound.
| Parameter | Representative Value |
| HPLC System | Any standard HPLC system with a UV-Vis or PDA detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in Water (40:60 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection Wavelength | 277 nm (based on Albuterol, a similar structure)[5] |
| Run Time | Approximately 10 minutes |
Representative Method Performance
The following are typical performance characteristics that should be established during method validation.
| Parameter | Representative Range / Value |
| Linearity Range | 0.5 - 75 µg/mL[4][12] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL[12] |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL[12] |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Preparation of Solutions
a) Mobile Phase Preparation (1 L):
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.
-
Add HPLC-grade water to bring the volume to exactly 1000 mL. This is your 0.1% TFA in water solution.
-
In a separate 1 L flask, mix 600 mL of the 0.1% TFA solution with 400 mL of HPLC-grade acetonitrile.
-
Degas the final mobile phase mixture using sonication or vacuum filtration before use.
b) Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Fill the flask to the mark with the mobile phase and mix thoroughly.
-
Store this stock solution in a refrigerator at 2-8 °C, protected from light.
c) Working Standard Solutions (for Calibration Curve): Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 75 µg/mL).
Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix.[13]
a) For Pharmaceutical Formulations (e.g., Tablets, Syrups):
-
Tablets: Weigh and finely powder a representative number of tablets (e.g., 20) to determine the average weight. Weigh an amount of powder equivalent to a single dose of this compound and transfer it to a volumetric flask.
-
Syrups: Accurately pipette a volume of syrup containing a known amount of this compound into a volumetric flask.
-
Add the mobile phase to the flask (about 70% of the volume).
-
Sonicate for 15-20 minutes to extract the analyte.
-
Allow the solution to cool to room temperature, then dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[14]
b) For Biological Matrices (e.g., Plasma) - Solid-Phase Extraction (SPE): Solid-phase extraction is a common technique for cleaning up complex samples like plasma before HPLC analysis.[15]
-
Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.
-
Loading: Mix 1 mL of plasma sample with a suitable buffer and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound from the cartridge with 1-2 mL of a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC System Operation and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Integrate the peak area corresponding to the retention time of this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation obtained from the calibration curve.
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. jfda-online.com [jfda-online.com]
- 3. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Rp-Hplc Method for the Estimation of Clenbuterol [ijaresm.com]
- 5. Determination of albuterol and montelukast post-expiry drug strength by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 7. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. youtube.com [youtube.com]
- 10. ClinPGx [clinpgx.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chalcogen.ro [chalcogen.ro]
- 13. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. nacalai.com [nacalai.com]
- 15. agilent.com [agilent.com]
Preparation of Carbuterol Stock Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a selective short-acting β2-adrenoreceptor agonist.[1] It is utilized in biomedical research to investigate the β2-adrenergic signaling pathway and its role in various physiological processes, including bronchodilation. Accurate and reproducible experimental results rely on the correct preparation, storage, and handling of this compound stock solutions. These application notes provide detailed protocols for the preparation of this compound hydrochloride stock solutions for in vitro and in vivo studies.
Chemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Name | (RS)-{5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl}urea hydrochloride |
| Molecular Formula | C₁₃H₂₁N₃O₃ · HCl |
| Molecular Weight | 303.78 g/mol |
| CAS Number | 34866-46-1 |
| Appearance | Crystalline solid |
Solubility and Stability
A study on the degradation of this compound in aqueous solution indicated that it undergoes complex degradation kinetics influenced by pH, with both acid and base catalysis observed at the extremes.[2] This suggests that buffered solutions may be preferable for maintaining stability.
Recommended Solvents and Approximate Solubilities
Based on data for Clenbuterol hydrochloride, the following solvents are recommended for preparing this compound hydrochloride stock solutions.[3][4][5] It is always advisable to perform a small-scale solubility test before preparing a large batch.
| Solvent | Approximate Solubility of Clenbuterol HCl (as a proxy) | Recommended Starting Concentration for this compound HCl | Notes |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | 10-20 mM | High solubility for many organic compounds. Use anhydrous, high-purity DMSO. The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity. |
| Ethanol | ~12 mg/mL | 5-10 mM | A common solvent for in vitro studies. Use absolute ethanol. |
| Water | Soluble | 1-5 mM | Readily soluble in water.[4][5] For biological experiments, use sterile, purified water (e.g., Milli-Q®) or a suitable buffer. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | 1-3 mM | Suitable for direct use in many biological assays. Aqueous solutions are not recommended for long-term storage.[3] |
Experimental Protocols
Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution for various in vitro assays.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Calculate the required mass of this compound hydrochloride:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 303.78 g/mol = 0.0030378 g = 3.04 mg
-
-
Weighing:
-
Carefully weigh 3.04 mg of this compound hydrochloride powder using an analytical balance and place it into a sterile amber vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound hydrochloride powder.
-
Cap the vial tightly and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
-
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution to final working concentrations for cell-based assays.
Materials:
-
10 mM this compound hydrochloride stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or conical tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution:
-
Thaw one aliquot of the 10 mM this compound hydrochloride stock solution at room temperature.
-
-
Intermediate Dilution (Recommended):
-
To minimize pipetting errors and the risk of precipitation, prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.
-
-
Final Working Solution Preparation:
-
Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate solution, perform a 1:100 dilution by adding 10 µL of the 1 mM solution to 990 µL of complete cell culture medium.
-
-
Mixing:
-
Mix the working solution gently but thoroughly by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can denature proteins in the medium.
-
-
Important Consideration:
-
Ensure the final concentration of DMSO in the cell culture is not cytotoxic. It is recommended to keep the final DMSO concentration at or below 0.1%.
-
Quality Control
To ensure the reliability of experimental data, routine quality control of the prepared stock solutions is recommended.
| QC Parameter | Method | Acceptance Criteria | Frequency |
| Concentration Verification | UV-Vis Spectrophotometry or HPLC | ± 5% of the target concentration | Upon preparation of a new batch |
| Purity Assessment | HPLC | No significant degradation peaks observed | Every 3-6 months for long-term stored stocks |
| Visual Inspection | Visual check | Clear, colorless, and free of particulates | Before each use |
| pH Measurement | pH meter | Within 0.2 units of the expected pH (for aqueous solutions) | Upon preparation of aqueous solutions |
Visualizations
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Degradative behavior of a new bronchodilator, this compound, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Clenbuterol hydrochloride | 21898-19-1 [chemicalbook.com]
- 5. CAS 21898-19-1: clenbuterol hydrochloride | CymitQuimica [cymitquimica.com]
Administration of Carbuterol in Anesthetized Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and evaluation of Carbuterol, a selective β2-adrenergic receptor agonist, in anesthetized animal models. The protocols outlined below are designed to assess the bronchodilatory and cardiovascular effects of this compound, offering a framework for preclinical research in respiratory pharmacology.
Application Notes
This compound is a member of the β2-adrenergic agonist class of drugs, which are primarily used for their smooth muscle relaxant properties, particularly in the bronchial passages of the lungs.[1][2][3] The principal therapeutic application of these agents is in the management of bronchoconstrictive respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3] The administration of this compound in anesthetized animal models is a critical step in the preclinical evaluation of its efficacy and safety profile.
The primary mechanism of action for this compound and other β2-agonists involves the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells.[1][2] This activation stimulates a cascade of intracellular signaling events, leading to bronchodilation and relief from airway obstruction.[2][4][5] Understanding the dose-response relationship, duration of action, and potential cardiovascular side effects is essential for the development of new respiratory therapies.
Commonly used animal models for assessing bronchodilator activity include guinea pigs, dogs, and horses.[6][7][8][9][10][11][12] Anesthesia is employed to facilitate instrumentation for precise physiological measurements and to minimize animal distress. The choice of anesthetic agent is crucial, as it can influence cardiovascular and respiratory parameters.[13][14][15] Therefore, careful consideration must be given to the anesthetic protocol to ensure that the observed effects are attributable to the test compound.
Experimental Protocols
Protocol 1: Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs
This protocol describes the in vivo assessment of this compound's ability to protect against induced bronchoconstriction in anesthetized guinea pigs.
1. Animal Model:
-
Male Dunkin-Hartley guinea pigs (300-400g).
2. Anesthesia:
-
Induce anesthesia with an intraperitoneal injection of pentobarbital sodium (50 mg/kg).
-
Maintain a stable plane of anesthesia throughout the experiment.
3. Surgical Preparation and Instrumentation:
-
Perform a tracheotomy and cannulate the trachea with a short cannula connected to a pneumotachograph to measure airflow.
-
Insert an esophageal catheter to measure intrapleural pressure.
-
From airflow and intrapleural pressure, calculate lung resistance (RL) and dynamic lung compliance (Cdyn) using a pulmonary mechanics analyzer.
-
Cannulate the jugular vein for intravenous administration of substances.
-
Cannulate the carotid artery to monitor blood pressure and heart rate.
4. Induction of Bronchoconstriction:
-
Administer a bronchoconstricting agent such as histamine or methacholine intravenously or via aerosol.[6][16] The dose should be predetermined to cause a submaximal, reproducible increase in lung resistance.
5. Administration of this compound:
-
Administer this compound intravenously, intratracheally, or by inhalation at various doses.
-
A dose-response curve can be generated by administering cumulative doses.
6. Data Collection and Analysis:
-
Continuously record RL, Cdyn, mean arterial pressure (MAP), and heart rate (HR).
-
Express the bronchodilator effect as the percentage inhibition of the bronchoconstrictor-induced increase in RL.
-
Calculate the dose of this compound that produces 50% inhibition (ED50).
Protocol 2: Assessment of Cardiovascular Effects in Anesthetized Dogs
This protocol details the evaluation of the cardiovascular effects of this compound when administered intravenously to anesthetized dogs.
1. Animal Model:
-
Beagle dogs of either sex (8-12 kg).
2. Anesthesia:
-
Premedicate with a suitable sedative.
-
Induce anesthesia with an intravenous agent like propofol.[10][11]
-
Maintain anesthesia with an inhalant anesthetic such as isoflurane or sevoflurane delivered in oxygen.[10][11][13]
3. Surgical Preparation and Instrumentation:
-
Intubate the trachea and provide mechanical ventilation.
-
Place a catheter in a peripheral artery (e.g., dorsal pedal) to monitor systemic arterial blood pressure.
-
Place a central venous catheter via the jugular vein to measure central venous pressure and for drug administration.
-
For more detailed hemodynamic monitoring, a Swan-Ganz catheter can be placed in the pulmonary artery to measure cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.
-
Attach electrocardiogram (ECG) leads to monitor heart rate and rhythm.
4. Administration of this compound:
-
Administer this compound as an intravenous bolus or a constant rate infusion at escalating doses.
5. Data Collection and Analysis:
-
Record heart rate, systolic, diastolic, and mean arterial pressures, central venous pressure, and ECG at baseline and at specified time points after each dose of this compound.
-
If a Swan-Ganz catheter is used, record cardiac output and pulmonary pressures.
-
Calculate systemic vascular resistance and other derived hemodynamic parameters.
-
Analyze the data for statistically significant changes from baseline.
Data Presentation
The following tables summarize representative quantitative data from studies on β2-adrenergic agonists in anesthetized animal models.
Table 1: Effects of β2-Agonists on Respiratory Parameters in Anesthetized Guinea Pigs
| Compound | Dose | Route of Administration | Bronchoconstrictor | Change in Lung Resistance (RL) | Change in Dynamic Lung Compliance (Cdyn) | Reference |
| Bambuterol | 2 or 10 mg/kg | Intragastric | Ovalbumin aerosol | Almost complete inhibition | Almost complete inhibition | [6] |
| KC 399 | 1-10 µg/kg | Intravenous | Histamine | Dose-related reduction | Not Reported | [16] |
| Salbutamol | 0.3-3 µg/kg | Intravenous | Histamine | Dose-related reduction | Not Reported | [16] |
| Inhaled NO | 5-300 ppm | Inhalation | Methacholine | Dose-related reduction | Increase | [17] |
Table 2: Cardiovascular Effects of β2-Agonists in Anesthetized Animals
| Compound | Animal Model | Dose | Route of Administration | Change in Heart Rate | Change in Mean Arterial Pressure | Reference |
| Clenbuterol | Ponies | 0.8 µg/kg | Intravenous | Increased from 42 to 54 beats/min | Transitory 15% fall | [8] |
| Clenbuterol | Horses | 0.8 µg/kg | Intravenous | Increased | Decreased | [9] |
| Albuterol | Dogs | ≥19 times clinical dose | Inhalation | Tachycardia | Not Reported | [12] |
| Clenbuterol | Horses | 0.8 µg/kg | Intravenous | Increased | Not specified | [18] |
| Butorphanol | Dogs | 0.2 mg/kg | Intravenous | Decreased | Decreased | [19] |
| Butorphanol | Dogs | 0.4 mg/kg | Intramuscular | Decreased | Decreased | [20][21] |
Visualizations
Signaling Pathway of this compound
Caption: Intracellular signaling cascade following β2-adrenergic receptor activation by this compound.
Experimental Workflow for Bronchodilator Assessment
Caption: General experimental workflow for evaluating the bronchodilator effects of this compound.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Beta2-adrenoceptors: mechanisms of action of beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bronchodilating effects of bambuterol on bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ambroxol improves the broncho-spasmolytic activity of clenbuterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardiopulmonary effects of clenbuterol when administered to dorsally recumbent halothane-anaesthetised ponies--failure to increase arterial oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of clenbuterol hydrochloride on pulmonary gas exchange and hemodynamics in anesthetized horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the potential bronchodilatory effect of propofol constant rate infusion for suspected reflex bronchoconstriction in isoflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Cardiovascular effects after inhalation of large doses of albuterol dry powder in rats, monkeys, and dogs: a species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anesthesia protocols in laboratory animals used for scientific purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mattioli1885journals.com [mattioli1885journals.com]
- 16. In vivo bronchodilator action of a novel K+ channel opener, KC 399, in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bronchodilator action of inhaled nitric oxide in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Treatment of low arterial oxygen tension in anesthetized horses with clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cardiovascular effects of butorphanol in halothane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hemodynamic effects of butorphanol in desflurane-anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cardiopulmonary and Acid-Base Effects of Butorphanol in Spontaneously Breathing Dogs Anesthetized by Desflurane - WSAVA2005 - VIN [vin.com]
Investigating Carbuterol's Effect on Immunologically Induced Histamine Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a selective beta-2 adrenergic agonist. This class of drugs is known to exert effects on airway smooth muscle, leading to bronchodilation. Additionally, beta-2 adrenergic agonists have been shown to modulate the function of inflammatory cells, including mast cells. Mast cell degranulation, a key event in the allergic inflammatory cascade, results in the release of preformed mediators such as histamine. This application note provides a framework for investigating the potential inhibitory effect of this compound on immunologically induced histamine release from mast cells.
Due to a lack of specific experimental data for this compound in the public domain, the following protocols and data are based on studies of other well-characterized beta-2 adrenergic agonists such as Salbutamol, Formoterol, and Clenbuterol. It is anticipated that this compound, as a member of the same pharmacological class, will exhibit a similar mechanism of action.
Principle of Action: The Beta-2 Adrenergic Signaling Pathway in Mast Cells
Beta-2 adrenergic agonists like this compound are expected to inhibit histamine release from mast cells by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. The binding of the agonist to the beta-2 adrenergic receptor on the mast cell surface activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets that ultimately stabilize the mast cell and prevent degranulation upon immunological challenge.
Quantitative Data Summary (Based on Proxy Beta-2 Agonists)
The following table summarizes the inhibitory effects of various beta-2 adrenergic agonists on immunologically induced histamine release from different cell types. This data provides a reference range for the expected potency of this compound.
| Beta-2 Adrenergic Agonist | Cell Type | Stimulus | IC50 (M) | Maximum Inhibition (%) | Reference |
| Salbutamol | Human Lung Mast Cells | anti-IgE | 8.5 x 10-9 | ~40% at 10-5 M | [1][2] |
| Formoterol | Human Lung Mast Cells | anti-IgE | 2 x 10-11 | Not specified | [1] |
| Fenoterol | Rat Peritoneal Mast Cells | Antigen | 6 x 10-6 (in vivo) | Not specified | [3] |
| Clenbuterol | Human Lung Tissue | Antigen | 10-8 - 10-6 | Not specified | [4] |
| Isoprenaline | Human Lung Mast Cells | anti-IgE | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Antigen-Induced Histamine Release from Passively Sensitized Human Lung Mast Cells
This protocol describes the methodology to assess the inhibitory effect of a test compound (e.g., this compound) on histamine release from human lung mast cells challenged with a specific antigen.
Workflow Diagram:
References
- 1. Regulation of mast cells by beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of drugs on histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-adrenoceptor stimulation inhibits histamine-stimulated inositol phospholipid hydrolysis in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Carbuterol's Efficacy in Mitigating Passive Cutaneous Anaphylaxis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol, a short-acting β2-adrenergic receptor agonist, has demonstrated potential in the modulation of immediate hypersensitivity reactions. One of the key preclinical models for evaluating such compounds is the Passive Cutaneous Anaphylaxis (PCA) assay. This model specifically assesses the ability of a substance to inhibit the IgE-mediated degranulation of mast cells, a critical event in the pathophysiology of allergic reactions. These notes provide a detailed overview of the application of this compound in PCA studies, including experimental protocols and the underlying signaling pathways.
The PCA reaction is a localized Type I hypersensitivity response.[1] It is experimentally induced by sensitizing the skin with IgE antibodies specific to an antigen. Subsequent intravenous challenge with that antigen, along with a vascular permeability tracer like Evans blue dye, triggers mast cell degranulation at the sensitized site. This leads to the release of inflammatory mediators, such as histamine, resulting in increased vascular permeability and localized blueing of the skin. The extent of this reaction can be quantified to determine the efficacy of inhibitory compounds like this compound. Studies have shown that this compound can inhibit this immunologically induced reaction in rats.[2]
Mechanism of Action: β2-Adrenergic Signaling in Mast Cells
This compound exerts its inhibitory effect on mast cells through the activation of β2-adrenergic receptors.[3][4] This initiates a signaling cascade that ultimately suppresses the degranulation process triggered by the cross-linking of IgE receptors (FcεRI).
The binding of a β2-agonist like this compound to its G-protein coupled receptor on the mast cell surface leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets. This phosphorylation cascade is thought to interfere with the calcium signaling and cytoskeletal rearrangements necessary for the fusion of granular membranes with the plasma membrane, thereby inhibiting the release of histamine and other inflammatory mediators.[5][6]
Figure 1: Simplified signaling pathway of this compound's inhibitory action on mast cell degranulation.
Quantitative Data
| Compound | Dose (mg/kg) | Route of Administration | Inhibition of Dye Leakage (%) | Animal Model |
| Salbutamol | 1.0 | Subcutaneous (s.c.) | Marked Inhibition* | Rat |
| Salbutamol | 0.5 | Intravenous (i.v.) | Significant Inhibition** | Rat |
*Data from a study on Salbutamol, a comparable β2-agonist, demonstrating a marked inhibitory effect on dye leakage in a rat PCA model.[7] **Intravenous administration of Salbutamol also showed significant inhibition of histamine decrease at the sensitized site.[7]
Experimental Protocols
The following protocols are based on established methodologies for inducing and evaluating PCA in rodents and can be adapted for testing this compound.[1][8][9]
Passive Cutaneous Anaphylaxis (PCA) in Rats
Materials:
-
Anti-DNP (dinitrophenyl) IgE antibody
-
DNP-HSA (dinitrophenyl-human serum albumin) antigen
-
Evans blue dye
-
This compound hydrochloride
-
Saline solution (0.9% NaCl)
-
Male Wistar rats (200-250 g)
Procedure:
-
Sensitization:
-
Anesthetize the rats.
-
Shave the dorsal skin.
-
Intradermally inject 50 µL of various dilutions of anti-DNP IgE antiserum into distinct sites on the shaved back.
-
A control site should be injected with saline.
-
Allow a sensitization period of 24-48 hours.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in saline.
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses to different groups of rats.
-
The timing of administration should be relative to the antigen challenge (e.g., 30 minutes prior for i.v., 1 hour for oral).
-
A vehicle control group should receive only saline.
-
-
Antigen Challenge and Visualization:
-
Prepare a solution of DNP-HSA (e.g., 1 mg/mL) and Evans blue dye (e.g., 1%) in saline.
-
Inject 1 mL of the DNP-HSA/Evans blue solution intravenously into the tail vein of the sensitized rats.
-
-
Evaluation:
-
After 30-60 minutes, euthanize the animals.
-
Reflect the skin and measure the diameter (in mm) of the blue spots on the underside. The area can be calculated as an index of the reaction intensity.
-
Alternatively, the blue spots can be excised, and the Evans blue dye extracted using a solvent (e.g., formamide). The absorbance of the extracted dye is then measured spectrophotometrically (at ~620 nm) to quantify the extent of vascular permeability.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the PCA reaction for each this compound-treated group compared to the vehicle control group.
-
Determine the ED50 (the dose that causes 50% inhibition) from the dose-response curve.
-
Figure 2: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) assay with this compound.
Conclusion
The Passive Cutaneous Anaphylaxis model is a robust and valuable tool for assessing the anti-allergic potential of β2-adrenergic agonists like this compound. By inhibiting IgE-mediated mast cell degranulation, this compound can effectively reduce the localized inflammatory response characteristic of this model. The protocols and information provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to further investigate the therapeutic applications of this compound in allergic conditions. It is imperative to conduct thorough dose-response studies to establish the potency and efficacy of this compound in this preclinical setting.
References
- 1. criver.com [criver.com]
- 2. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mast cell beta2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of beta2-agonists on resident and infiltrating inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of beta-agonists on inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 8. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Carbuterol: Application Notes and Protocols for Obstructive Lung Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol is a short-acting β2-adrenergic receptor agonist that has demonstrated efficacy as a bronchodilator in the management of obstructive lung diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a selective β2-agonist, this compound primarily targets the β2-adrenergic receptors in the smooth muscle of the airways. Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and subsequent bronchodilation, alleviating the bronchoconstriction characteristic of obstructive lung diseases. This document provides detailed application notes, experimental protocols derived from clinical and preclinical studies, and a summary of quantitative data to guide further research and development of this compound.
Mechanism of Action
This compound exerts its therapeutic effect through the activation of the β2-adrenergic receptor signaling pathway in bronchial smooth muscle cells. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.
Signaling Pathway of this compound
The binding of this compound to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and activates adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.
Efficacy in Obstructive Lung Diseases: Quantitative Data Summary
Clinical trials have evaluated the bronchodilator effects of this compound, often in comparison to other β-agonists like salbutamol and ephedrine. The primary endpoints in these studies typically include Forced Expiratory Volume in one second (FEV1), Forced Vital Capacity (FVC), and Peak Expiratory Flow (PEF).
| Study | Drug(s) and Dosage | Patient Population | Key Efficacy Parameters (Mean Change from Baseline) | Reference |
| Comparative Study vs. Ephedrine | This compound HCl 2 mg (tid) vs. Ephedrine Sulfate 25 mg (tid) | 12 patients with bronchial asthma | FEV1: Significantly greater increase with this compound over a four-hour period. Midmaximal Expiratory Flow Rate: Significantly greater increase with this compound. | [1] |
| Comparative Study vs. Salbutamol (Oral) | This compound 3 mg (tid) vs. Salbutamol 4 mg (tid) | 30 patients with bronchial asthma | FEV1 & MMEFR: Significant improvement with this compound 3 mg (p < 0.05). Subjective improvement was higher with this compound (78.8%). | [No specific reference found for full data] |
| Dose-Ranging Study | This compound 2 mg and 4 mg vs. Placebo | 9 subjects with reversible airway obstruction | FEV1: 42% increase from baseline at 4 hours with 4 mg dose. | [2] |
Experimental Protocols
Protocol 1: Assessment of Bronchodilator Efficacy in Patients with Asthma
This protocol outlines a typical double-blind, crossover study design to compare the efficacy of oral this compound with another bronchodilator, such as salbutamol.
Objective: To evaluate the bronchodilator effect and duration of action of this compound in patients with stable asthma.
Study Design:
Methodology:
-
Patient Selection: Recruit patients with a confirmed diagnosis of stable asthma. Key inclusion criteria often include an FEV1 between 50% and 80% of the predicted value and demonstrated reversibility of airway obstruction.
-
Baseline Measurements: Perform baseline spirometry to measure FEV1, FVC, and PEF.
-
Randomization and Treatment: Randomize patients to receive either this compound or the comparator drug (e.g., salbutamol) in a double-blind manner for a specified period (e.g., one week).
-
Pulmonary Function Testing: On designated study days, perform serial spirometry at predefined time points (e.g., 0, 1, 2, 4, 6, and 8 hours) after drug administration to assess the onset and duration of the bronchodilator effect.
-
Washout Period: After the first treatment period, patients undergo a washout period (e.g., one week) to eliminate the effects of the first drug.
-
Crossover: Patients then receive the alternate treatment for the same duration as the first period.
-
Data Analysis: Compare the changes in FEV1, FVC, and PEF from baseline between the two treatment groups.
Protocol 2: Preclinical Evaluation of Bronchodilator Selectivity in Animal Models
This protocol describes a general approach to assess the selectivity of this compound for bronchial smooth muscle over cardiac muscle in an animal model.
Objective: To determine the relative potency of this compound in inducing bronchodilation versus its effects on heart rate.
Methodology:
-
Animal Model: Utilize an appropriate animal model, such as a guinea pig or dog, anesthetized and instrumented for cardiovascular and respiratory measurements.
-
Induction of Bronchoconstriction: Induce bronchoconstriction using an agent like histamine or methacholine.
-
Drug Administration: Administer increasing doses of this compound intravenously.
-
Measurements:
-
Bronchodilation: Measure the inhibition of the bronchoconstrictor response, often assessed as a change in airway resistance or dynamic lung compliance.
-
Cardiovascular Effects: Simultaneously record heart rate and blood pressure.
-
-
Data Analysis: Construct dose-response curves for both the bronchodilator and chronotropic (heart rate) effects. Calculate the ED50 (the dose required to produce 50% of the maximal effect) for each parameter. The ratio of the ED50 for the cardiac effect to the ED50 for the bronchodilator effect provides an index of selectivity. A higher ratio indicates greater selectivity for the airways.
Preclinical studies have indicated that this compound possesses a degree of selectivity for bronchial smooth muscle over cardiac tissue.[3]
Conclusion
This compound is a β2-adrenergic receptor agonist with demonstrated efficacy in producing bronchodilation in patients with obstructive lung diseases. The available data suggests it is a safe and effective bronchodilator. Further research, particularly well-designed clinical trials with comprehensive data collection on FEV1, FVC, and PEF, will be valuable to fully elucidate its therapeutic potential and position in the management of asthma and COPD. The provided protocols and data summaries serve as a foundation for researchers and drug development professionals to design and execute future studies on this compound.
References
Application Notes and Protocols for Carbuterol Hydrochloride in Respiratory and Immune System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbuterol hydrochloride is a short-acting and selective β2-adrenoreceptor agonist.[1] It is recognized for its significant bronchodilatory and anti-allergic activities, making it a molecule of interest for studying respiratory and immune system diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2][3][4] The primary mechanism of action involves the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells and various immune cells.[2][5] This activation leads to smooth muscle relaxation (bronchodilation) and the inhibition of inflammatory mediator release from mast cells.[2][6]
This document provides detailed application notes and experimental protocols for the use of this compound hydrochloride in in vitro research settings to investigate its effects on respiratory and immune functions.
Mechanism of Action
This compound, as a β2-adrenergic agonist, binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7][8] This binding activates the associated Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several target proteins.[9] In bronchial smooth muscle cells, this cascade leads to a decrease in intracellular calcium and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.[7] In immune cells, such as mast cells, the increase in cAMP inhibits the release of preformed and newly synthesized inflammatory mediators, including histamine and slow-reacting substance of anaphylaxis (SRS-A), thereby exerting an anti-allergic and anti-inflammatory effect.[2][10]
Signaling Pathway
Data Presentation
Table 1: Illustrative Bronchodilator Activity Data (Representative of a Short-Acting β2-Agonist)
| Assay Type | Tissue/Cell Model | Parameter | Illustrative Value |
| In Vitro Relaxation | Guinea Pig Trachea (pre-contracted) | EC50 | ~100 nM |
| In Vitro cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | ~50 nM |
Table 2: Illustrative Anti-inflammatory/Anti-allergic Activity Data (Representative of a Short-Acting β2-Agonist)
| Assay Type | Cell Model | Stimulus | Parameter | Illustrative Value |
| Histamine Release Inhibition | Human Lung Mast Cells | Anti-IgE | IC50 | ~30-100 nM[11] |
| TNF-α Release Inhibition | Human Skin Mast Cells | Anti-IgE | IC50 | ~29 nM[10] |
Experimental Protocols
Protocol 1: In Vitro Bronchodilator Activity in Isolated Guinea Pig Trachea
This protocol assesses the relaxant effect of this compound hydrochloride on airway smooth muscle.[12][13]
Experimental Workflow Diagram
Materials:
-
Male Dunkin-Hartley guinea pigs (250-400g)
-
Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, glucose 11.1)[13]
-
Carbogen gas (95% O2, 5% CO2)
-
Contractile agent (e.g., Histamine or Methacholine)
-
This compound hydrochloride stock solution
-
Organ bath system with isometric or isotonic transducers
-
Data acquisition system
Methodology:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Carefully excise the trachea and place it in cold Krebs-Henseleit solution.[13]
-
Dissect away adhering connective tissue and cut the trachea into 4-5 mm rings.[13]
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with Carbogen.[12]
-
-
Equilibration and Contraction:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.
-
Induce a stable submaximal contraction using a contractile agent like histamine (e.g., 1 µM) or methacholine (e.g., 1 µM).[14]
-
-
Drug Administration:
-
Once the contraction has plateaued, add this compound hydrochloride to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Analysis:
-
Record the percentage of relaxation relative to the pre-induced contraction.
-
Plot the concentration-response curve (log concentration of this compound vs. percentage of relaxation).
-
Calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) from the curve using non-linear regression analysis.
-
Protocol 2: In Vitro Inhibition of Histamine Release from Mast Cells
This protocol evaluates the anti-allergic properties of this compound hydrochloride by measuring its ability to inhibit the release of histamine from immunologically-stimulated mast cells.[15][16]
Materials:
-
Rat Basophilic Leukemia cells (RBL-2H3) or primary human/rat mast cells.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Sensitizing antibody (e.g., anti-DNP IgE).
-
Antigen (e.g., DNP-BSA).
-
Tyrode's buffer or similar physiological salt solution.
-
This compound hydrochloride stock solution.
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Histamine assay kit (e.g., ELISA or fluorometric assay).
-
96-well plates.
Methodology:
-
Cell Culture and Sensitization:
-
Culture mast cells according to standard protocols. For RBL-2H3 cells, seed them in 96-well plates.
-
Sensitize the cells by incubating them overnight with an appropriate concentration of IgE antibody (e.g., 0.5 µg/mL anti-DNP IgE).[17]
-
-
Compound Treatment:
-
Wash the sensitized cells twice with buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound hydrochloride (or vehicle control) for 15-30 minutes at 37°C.
-
-
Degranulation Induction:
-
Induce degranulation by adding the specific antigen (e.g., 100 ng/mL DNP-BSA) to the wells.
-
Include control groups:
-
Negative Control (Spontaneous Release): Add buffer instead of antigen.
-
Positive Control (Maximum Release): Add antigen without any inhibitor.
-
Total Histamine: Lyse a separate set of untreated cells with lysis buffer.
-
-
Incubate the plate for 30-60 minutes at 37°C.[18]
-
-
Histamine Quantification:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the histamine concentration in the supernatants using a commercial histamine assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of histamine release for each sample relative to the total histamine content.
-
Calculate the percentage inhibition of histamine release for each concentration of this compound hydrochloride compared to the positive control.
-
Plot the concentration-inhibition curve and determine the IC50 (the concentration of an inhibitor where the response is reduced by half).
-
Conclusion
This compound hydrochloride serves as a valuable pharmacological tool for investigating the role of β2-adrenergic receptor activation in the respiratory and immune systems. Its dual action as a bronchodilator and an inhibitor of inflammatory mediator release allows for comprehensive studies into the pathophysiology of diseases like asthma. The protocols outlined above provide a framework for researchers to quantify the efficacy and potency of this compound and similar compounds, contributing to the development of novel therapeutics for respiratory and allergic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A comparative study of bronchodilator effects of this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of a new bronchodilator: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]
- 10. Anti-inflammatory effect of beta 2-agonists: inhibition of TNF-alpha release from human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of IgE-dependent histamine release from human dispersed lung mast cells by anti-allergic drugs and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro reactivity ("organ chamber") of guinea pig tracheal rings-methodology considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 14. Is the guinea pig trachea a good in vitro model of human large and central airways? Comparison on leukotriene-, methacholine-, histamine- and antigen-induced contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Measuring Histamine and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Histamine release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Degradation Kinetics of Carbuterol in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation kinetics of Carbuterol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is through intramolecular cyclization. This process is catalyzed by both acid and base and involves the attack of the phenoxy group on the ureido carbonyl, leading to the expulsion of ammonia and the formation of a cyclized derivative.[1]
Q2: What is the optimal pH for this compound stability in aqueous solutions?
Based on kinetic studies, this compound exhibits the greatest stability in the pH range of 4.0 to 10.0.[1] At pH extremes (below pH 0.25 and above pH 13.3), the degradation is subject to specific acid and specific base catalysis, respectively.[1]
Q3: What analytical method is typically used to study this compound degradation?
High-Performance Liquid Chromatography (HPLC) is the most common analytical method for studying the degradation of this compound.[1] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for accurate quantification of the parent drug over time.
Q4: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies for this compound should include exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Q5: What are the potential degradation products of this compound under various stress conditions?
While the primary hydrolytic degradation product is a cyclized derivative, other degradation products may form under different stress conditions. Based on the structure of this compound and studies on similar β2-agonists, potential degradation products could arise from oxidation of the phenol group or other functional groups. Definitive identification of these products requires techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS).
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH affecting ionization of this compound. - Column contamination or degradation. - Sample overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of this compound. - Flush the column with a strong solvent or replace it if necessary. - Reduce the injection volume or sample concentration. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or pressure fluctuations. - Use a column oven to maintain a constant temperature. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis. |
| Ghost peaks in the chromatogram | - Contamination in the mobile phase, injector, or column. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a thorough needle wash program. - Flush the column with a strong solvent. |
| Poor resolution between this compound and degradation products | - Suboptimal mobile phase composition or gradient. - Inappropriate column chemistry. | - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Try a different column with a different stationary phase (e.g., C8, Phenyl). - Adjust the gradient slope for better separation. |
Experimental Design and Execution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No significant degradation observed under stress conditions | - Stress conditions are too mild. - Insufficient duration of the study. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent). - Increase the temperature for thermal degradation. - Extend the exposure time to the stress condition. |
| Complete degradation of this compound | - Stress conditions are too harsh. | - Decrease the concentration of the stressor. - Lower the temperature. - Reduce the exposure time. |
| Poor mass balance in the stability study | - Co-elution of degradation products. - Degradation products are not UV-active at the detection wavelength. - Precipitation of the drug or degradation products. | - Optimize the HPLC method for better separation. - Use a photodiode array (PDA) detector to check for peak purity and identify appropriate detection wavelengths. - Ensure the solubility of all components in the chosen solvent. |
| Inconsistent kinetic data | - Inaccurate temperature control. - pH shifts during the experiment. - Evaporation of the solvent. | - Use a calibrated, temperature-controlled water bath or oven. - Ensure the buffer has sufficient capacity to maintain the desired pH throughout the study. - Use sealed vials to prevent solvent evaporation. |
Data Presentation
Table 1: pH-Rate Profile for this compound Degradation at 85°C
| pH | Observed First-Order Rate Constant (k_obs) (hours⁻¹) |
| 0.25 | 0.14 |
| 1.0 | 0.08 |
| 2.0 | 0.05 |
| 4.0 | 0.03 |
| 6.0 | 0.03 |
| 8.0 | 0.03 |
| 10.0 | 0.03 |
| 12.0 | 0.06 |
| 13.3 | 0.25 |
Data adapted from Ravin, L. J., et al. (1978). Degradative behavior of a new bronchodilator, this compound, in aqueous solution. Journal of Pharmaceutical Sciences, 67(11), 1523-1526.[1]
Table 2: Activation Energy for this compound Degradation
| pH | Apparent Activation Energy (kcal/mole) |
| 4.0 | 22.3 |
| 10.0 | 11.7 |
Data adapted from Ravin, L. J., et al. (1978). Degradative behavior of a new bronchodilator, this compound, in aqueous solution. Journal of Pharmaceutical Sciences, 67(11), 1523-1526.[1]
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for 48 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and identify any degradation products.
Stability-Indicating HPLC Method (Suggested Starting Conditions)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a suggested starting method and should be optimized and validated for the specific application.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: General workflow for studying this compound degradation.
References
Technical Support Center: Ensuring the Stability of Carbuterol Solutions for Experimental Use
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Carbuterol solutions in experimental settings. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is an intramolecular cyclization. This reaction involves the phenoxy group attacking the ureido carbonyl group, which results in the expulsion of ammonia and the formation of a cyclized, inactive derivative.[1] This process is influenced by factors such as pH and temperature.
Q2: How does pH affect the stability of this compound solutions?
A2: this compound's stability is highly dependent on the pH of the solution. The degradation of this compound is subject to both specific acid and specific base catalysis, meaning it is less stable at pH extremes.[1] For a similar beta-2 adrenergic agonist, pirbuterol, the most stable region was found to be between pH 1-2.[2] It is crucial to maintain the pH within an optimal range to minimize degradation.
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures significantly accelerate the degradation of this compound.[1] As with most chemical reactions, higher temperatures increase the rate of the intramolecular cyclization that leads to this compound's breakdown. Therefore, it is recommended to prepare and store this compound solutions at controlled, cool temperatures.
Q4: Should I be concerned about light exposure when working with this compound solutions?
A4: Yes, protection from light is a recommended storage condition for this compound.[3] Exposure to light can cause photodegradation of drug compounds, so it is best practice to store solutions in amber vials or wrapped in foil to prevent this.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure stability, this compound solutions should be stored at cool temperatures, protected from light, and maintained at an optimal pH.[3] While specific long-term storage data for this compound solutions is limited, for similar compounds like clenbuterol, aqueous solutions are not recommended for storage for more than one day.[4] For longer-term storage, preparing fresh solutions is the safest approach. If storage is necessary, it should be at refrigerated or frozen temperatures in a tightly sealed, light-protected container.
Q6: Are there any recommended stabilizers for this compound solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | This compound degradation due to improper pH. | Verify the pH of your solution and adjust to the optimal range using a suitable buffer system. Consider performing a pH stability study for your specific experimental conditions. |
| Degradation due to high temperature. | Prepare and store solutions at reduced temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment whenever possible. | |
| Photodegradation from light exposure. | Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. | |
| Oxidative degradation. | Prepare solutions with deoxygenated solvents. Consider adding an antioxidant if oxidation is suspected, after validating its compatibility with your experimental setup. | |
| Precipitation in the Solution | Poor solubility at the current pH or temperature. | Adjust the pH of the solution. Ensure the storage temperature is appropriate and that the concentration is not above its solubility limit under the storage conditions. |
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by pH and temperature. The following table summarizes the degradation kinetics based on available data. The primary degradation reaction is an intramolecular cyclization.
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k) | Half-Life (t½) | Apparent Activation Energy (kcal/mol) |
| 4.0 | 85 | Data not explicitly provided, but degradation is significant. | Not specified | 22.3[1] |
| 10.0 | 85 | Data not explicitly provided, but degradation is significant. | Not specified | 11.7[1] |
Note: The activation energies can be used with the Arrhenius equation to estimate degradation rates at different temperatures. A higher activation energy indicates a greater sensitivity of the degradation rate to changes in temperature. The complex kinetic pattern involves both protonated and unprotonated phenolic groups participating in the degradation.[1]
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution
-
Materials : this compound hydrochloride, appropriate buffer salts (e.g., citrate for acidic pH, phosphate for neutral pH), high-purity water, volumetric flasks, pH meter.
-
Procedure :
-
Determine the desired buffer concentration and pH for your experiment.
-
Prepare the buffer solution by dissolving the buffer salts in high-purity water. Adjust the pH to the target value using an acid or base solution (e.g., HCl or NaOH).
-
Accurately weigh the required amount of this compound hydrochloride.
-
Dissolve the this compound hydrochloride in a small amount of the prepared buffer in a volumetric flask.
-
Once dissolved, bring the solution to the final volume with the buffer.
-
Mix the solution thoroughly.
-
Store the solution in a tightly capped amber vial at 2-8°C. For best results, use the solution fresh.
-
Protocol 2: Stability Testing of this compound Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for a forced degradation study to assess the stability of a this compound solution.
-
Objective : To determine the degradation of this compound under various stress conditions.
-
Materials : Prepared this compound solution, HPLC system with UV detector, C18 column, mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).
-
Procedure :
-
Method Development : Develop a stability-indicating HPLC method capable of separating the intact this compound from its degradation products.[5]
-
Forced Degradation Studies :
-
Acid Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis : Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a specified period.
-
Oxidation : Mix the this compound solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation : Store the this compound solution at an elevated temperature (e.g., 60°C) in a temperature-controlled oven.
-
Photodegradation : Expose the this compound solution to a light source (e.g., UV lamp or daylight) for a specified period.
-
-
Sample Analysis :
-
At predetermined time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Inject the samples into the HPLC system.
-
-
Data Analysis :
-
Quantify the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of degradation over time for each condition.
-
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
References
- 1. Degradative behavior of a new bronchodilator, this compound, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of aqueous solutions of pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilizers - CD Formulation [formulationbio.com]
- 5. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbuterol Solubility and Handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbuterol. The information below addresses common challenges related to this compound solubility in various buffer systems and offers guidance on methods to increase its solubility for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: How does pH affect the stability and solubility of this compound?
A2: The pH of the buffer is a critical factor for both the stability and solubility of this compound. A study on the degradation kinetics of this compound in aqueous solutions over a pH range of 0.25 to 13.3 at 85°C demonstrated that the compound is most stable in acidic conditions.[3] While this study focused on degradation at an elevated temperature, it indicates that for prolonged experiments, using a buffer with a slightly acidic to neutral pH may be preferable to maintain the integrity of the compound. The basic nature of this compound suggests that its solubility will increase in acidic solutions where it can be protonated.
Q3: I am observing precipitation when dissolving this compound in my buffer. What are the possible causes and solutions?
A3: Precipitation of this compound in a buffer can be due to several factors:
-
Low intrinsic solubility: The concentration you are trying to achieve may exceed the saturation point of this compound in that specific buffer.
-
pH of the buffer: If the pH of the buffer is neutral to basic, the solubility of the basic this compound molecule may be limited.
-
Common ion effect: If the buffer contains ions that can form a less soluble salt with this compound, this can lead to precipitation.
-
Temperature: Solubility is temperature-dependent. Dissolving the compound at a slightly elevated temperature (if the compound is stable) might help, but it could precipitate upon cooling to room temperature.
Solutions to consider:
-
Lower the pH of the buffer.
-
Employ solubility enhancement techniques as described in the troubleshooting guide below.
-
Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer, being mindful of the final solvent concentration.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides methods to address challenges with this compound solubility in your experiments.
Solubility Data for a Structurally Similar Compound (Clenbuterol HCl)
The following table summarizes the solubility of Clenbuterol hydrochloride, which can be used as a preliminary guide for this compound.
| Solvent | Approximate Solubility (mg/mL) | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 3 | [1] |
| Water | Soluble | [4][5][6] |
| Ethanol | ~ 12 | [1] |
| Dimethyl Sulfoxide (DMSO) | ~ 20 | [1] |
| Dimethylformamide (DMF) | ~ 25 | [1] |
Experimental Protocols
Protocol 1: General Method for Increasing this compound Solubility using pH Adjustment
Based on the chemical properties of this compound, adjusting the pH of the buffer to be more acidic should increase its solubility.
Methodology:
-
Start with a buffer of a lower pH (e.g., acetate buffer pH 4.5 or citrate buffer pH 5.0).
-
Gradually add the this compound powder to the buffer while stirring.
-
If solubility is still limited, you can cautiously lower the pH of the solution by adding small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH. Be aware that significant deviations from the desired final pH may affect your experiment.
-
Once dissolved, the pH can be carefully adjusted back towards the target pH with a dilute base (e.g., 0.1 M NaOH), but be vigilant for any signs of precipitation.
Protocol 2: Increasing this compound Solubility with Co-solvents
The use of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.
Methodology:
-
Select a biocompatible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent. For instance, based on data for a similar compound, you could start by preparing a 10-20 mg/mL stock in ethanol or DMSO.[1]
-
Slowly add the this compound stock solution to your aqueous buffer with vigorous stirring.
-
It is crucial to keep the final concentration of the organic co-solvent in your experimental buffer as low as possible to avoid any unintended biological effects. A final concentration of 1% (v/v) or less is generally recommended.
Protocol 3: Enhancing this compound Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.
Methodology:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its good solubility and low toxicity.
-
Prepare an aqueous solution of the cyclodextrin in your desired buffer. The concentration of the cyclodextrin will depend on the desired increase in this compound solubility and should be determined empirically.
-
Add the this compound powder to the cyclodextrin solution.
-
Stir the mixture at room temperature for a period of 24-48 hours to allow for the formation of the inclusion complex.
-
After the equilibration period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can then be determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.
Visualizing Experimental and Biological Pathways
To aid in experimental design and understanding of this compound's mechanism of action, the following diagrams are provided.
Caption: Workflow for troubleshooting and enhancing this compound solubility.
Caption: this compound activates the β2-adrenergic receptor, leading to bronchodilation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Degradative behavior of a new bronchodilator, this compound, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 21898-19-1: clenbuterol hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Clenbuterol hydrochloride | 21898-19-1 [chemicalbook.com]
- 6. chembk.com [chembk.com]
Technical Support Center: Minimizing Off-Target Effects of Carbuterol in Cellular Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Carbuterol in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target and off-target effects?
This compound is a short-acting β2-adrenoreceptor agonist.[1] Its primary on-target effect is to stimulate β2-adrenergic receptors, leading to bronchodilation.[2][3] The main known off-target effect of this compound is the stimulation of β1-adrenergic receptors, which can lead to cardiac effects.[4][5]
Q2: How can I minimize the off-target effects of this compound in my cellular experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies you can employ:
-
Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits a robust on-target response while minimizing off-target engagement. A detailed dose-response curve is essential.
-
Use of Selective Antagonists: To confirm that an observed effect is due to off-target β1 receptor activation, pre-treat your cells with a selective β1-adrenergic antagonist (e.g., atenolol).
-
Cell Line Selection: Whenever possible, use cell lines that have a high expression of β2-adrenergic receptors and low or no expression of β1-adrenergic receptors.
-
Control Experiments: Always include appropriate controls, such as vehicle-treated cells and cells treated with a well-characterized, highly selective β2-agonist, to differentiate on-target from off-target effects.
-
Structurally Unrelated Controls: Employ a control compound with a different chemical structure but the same primary target to ensure the observed phenotype is due to on-target activity.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at concentrations intended for on-target effects.
-
Possible Cause: Off-target toxicity or compound precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any precipitate in the cell culture medium after adding this compound.
-
Solubility Test: Determine the solubility of this compound in your specific cell culture medium.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line.
-
Off-Target Screening: If cytotoxicity persists at non-precipitating concentrations, consider a broader off-target screening panel to identify other potential off-targets.
-
Issue 2: Inconsistent or unexpected phenotypic changes observed.
-
Possible Cause: Off-target effects, experimental variability, or cell line instability.
-
Troubleshooting Steps:
-
Dose-Response Comparison: Compare the dose-response curve for the on-target effect with the dose-response curve for the unexpected phenotype. A significant difference in potency may indicate an off-target effect.
-
Use of Antagonists: Use selective antagonists for suspected off-target receptors (e.g., a β1-antagonist) to see if the unexpected phenotype is reversed.
-
Cell Line Authentication: Ensure the identity and purity of your cell line through regular authentication.
-
Standardize Protocols: Maintain consistent cell passage numbers, confluency, and experimental conditions to reduce variability.[6]
-
Quantitative Data Summary
Table 1: Representative Binding Affinities (Ki) of a Selective β2-Agonist
| Receptor Subtype | Ki (nM) | Selectivity (β1/β2) |
| β1-Adrenergic Receptor | 38 | 6.03 |
| β2-Adrenergic Receptor | 6.3 | - |
Data is for Clenbuterol and is intended to be representative.[7][8] Researchers should determine the specific Ki values for this compound in their experimental system.
Table 2: Representative Potency (EC50) for cAMP Accumulation
| Cell Line | EC50 (nM) |
| CHO cells expressing human β1-receptors | ~1000 |
| CHO cells expressing human β2-receptors | ~10 |
These are hypothetical values for illustrative purposes. Actual EC50 values should be determined experimentally.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki
This protocol allows for the determination of this compound's binding affinity for β1- and β2-adrenergic receptors.
-
Materials:
-
Cell membranes from cells expressing either β1- or β2-adrenergic receptors.
-
Radioligand (e.g., [3H]-Dihydroalprenolol - [3H]-DHA).
-
This compound solutions of varying concentrations.
-
Non-labeled antagonist (e.g., propranolol) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Methodology:
-
In a 96-well plate, set up triplicate reactions for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add cell membranes, a fixed concentration of [3H]-DHA, and assay buffer.
-
Non-specific Binding: Add the same components as total binding, plus a high concentration of a non-labeled antagonist.
-
Competitive Binding: Add cell membranes, a fixed concentration of [3H]-DHA, and serial dilutions of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Assay to Determine EC50
This protocol measures the functional potency of this compound in activating β1- and β2-adrenergic receptors.
-
Materials:
-
CHO cells stably expressing either human β1- or β2-adrenergic receptors.
-
This compound solutions of varying concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
-
Methodology:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period.
-
Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
-
Protocol 3: MTT Assay for Cell Viability/Cytotoxicity
This protocol assesses the potential cytotoxic effects of this compound.
-
Materials:
-
Cells of interest in a 96-well plate.
-
This compound solutions of varying concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS in HCl).
-
Microplate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of this compound concentrations for a desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[4][7]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log concentration of this compound to determine the IC50 for cytotoxicity.
-
Signaling Pathways and Experimental Workflows
Figure 1. On-target signaling pathway of this compound.
Figure 2. Off-target signaling pathway of this compound.
Figure 3. Experimental workflow to minimize off-target effects.
References
- 1. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular β-Adrenergic Receptor Signaling in Cardiac Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Identification of Carbuterol Degradation Products by Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of Carbuterol degradation products by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on studies of this compound and similar β2-agonists, the primary degradation pathways include hydrolysis and intramolecular cyclization. Under aqueous conditions, this compound can undergo intramolecular attack of the phenoxy group on the ureido carbonyl, leading to the expulsion of ammonia and the formation of a cyclized derivative[1]. Other potential pathways, especially under forced degradation conditions, could involve oxidation of the phenol group and cleavage of the side chain.
Q2: What are the common stress conditions used for forced degradation studies of this compound?
A2: Forced degradation studies for this compound, in line with ICH guidelines, typically involve exposure to a range of stress conditions to predict its stability and identify potential degradation products. These conditions generally include:
-
Acidic Hydrolysis: (e.g., 0.1 N HCl at 60°C)
-
Basic Hydrolysis: (e.g., 0.1 N NaOH at 60°C)
-
Oxidative Degradation: (e.g., 3-30% H₂O₂ at room temperature)
-
Thermal Degradation: (e.g., solid drug at 105°C)
-
Photolytic Degradation: (e.g., exposure to UV light at 254 nm)
Q3: What type of mass spectrometer is best suited for identifying this compound degradation products?
A3: High-resolution mass spectrometry (HRMS) techniques such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are highly recommended. These instruments provide accurate mass measurements, which are crucial for determining the elemental composition of unknown degradation products and differentiating between isobaric species. Tandem mass spectrometry (MS/MS) is also essential for structural elucidation through fragmentation analysis.
Q4: How can I differentiate between isomers of degradation products using mass spectrometry?
A4: While mass spectrometry alone may not always definitively distinguish between isomers, it can provide valuable clues. Different isomers may exhibit unique fragmentation patterns in their MS/MS spectra. However, for unambiguous identification, coupling liquid chromatography (LC) with mass spectrometry is critical. Isomers often have different retention times on an LC column, allowing for their separation before MS analysis. In some cases, further analysis using techniques like NMR may be necessary for complete structural confirmation.
Troubleshooting Guides
Problem 1: Poor ionization of this compound or its degradation products in the mass spectrometer.
-
Possible Cause: Suboptimal mobile phase pH or composition.
-
Solution: this compound is a basic compound and generally ionizes well in positive electrospray ionization (ESI+) mode. Ensure the mobile phase has an acidic pH (e.g., using 0.1% formic acid or acetic acid) to promote protonation. If sensitivity is still low, consider using a different ionization source if available, such as atmospheric pressure chemical ionization (APCI).
Problem 2: Co-elution of degradation products with the parent drug in the LC-MS analysis.
-
Possible Cause: Inadequate chromatographic separation.
-
Solution:
-
Optimize the Gradient: Adjust the gradient elution profile. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change the Stationary Phase: If optimization of the mobile phase and gradient is insufficient, consider using a different type of HPLC column (e.g., a phenyl-hexyl column instead of a C18) that may offer different selectivity.
-
Adjust the Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state and retention of both this compound and its degradation products, potentially improving separation.
-
Problem 3: Difficulty in interpreting the fragmentation pattern of a suspected degradation product.
-
Possible Cause: Lack of reference spectra or complex fragmentation pathways.
-
Solution:
-
Compare with Parent Drug: Analyze the fragmentation pattern of the parent drug, this compound. Degradation products often retain core structural elements, leading to some common fragment ions.
-
Use Fragmentation Prediction Software: Several software tools can predict fragmentation patterns based on a proposed chemical structure.
-
Perform High-Resolution MS/MS: Accurate mass measurements of fragment ions can help in determining their elemental composition, providing crucial pieces of information for solving the structural puzzle.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~15% | 2 |
| Basic Hydrolysis | 0.1 N NaOH | 8 hours | 60°C | ~20% | 3 |
| Oxidative | 10% H₂O₂ | 48 hours | Room Temp | ~12% | 4 |
| Thermal (Solid) | - | 7 days | 105°C | < 5% | 1 |
| Photolytic (Solution) | UV light (254 nm) | 72 hours | Room Temp | ~10% | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Mass Spectrometric Data for this compound and a Key Degradation Product
| Compound | Formula | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) | Proposed Structure |
| This compound | C₁₃H₂₁N₃O₃ | 280.1605 | 224.1492, 164.0706, 147.0441 | Parent Drug |
| Degradation Product 1 | C₁₃H₁₈N₂O₂ | 263.1390 | 224.1492, 147.0441 | Cyclized Derivative[1] |
Note: m/z values are based on theoretical calculations and may vary slightly in experimental data.
Experimental Protocols
1. Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate in a water bath at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate in a water bath at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 10% H₂O₂. Keep at room temperature for 48 hours, protected from light.
-
Thermal Degradation: Spread a thin layer of solid this compound in a petri dish and place it in a hot air oven at 105°C for 7 days.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol/water) to UV light (254 nm) in a photostability chamber for 72 hours. A control sample should be kept in the dark.
-
Sample Neutralization and Dilution: After the specified time, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a final concentration suitable for LC-MS analysis (e.g., 10 µg/mL).
2. LC-MS/MS Method for Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A Q-TOF or Orbitrap mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
MS/MS: Data-dependent acquisition (DDA) or targeted MS/MS of expected masses.
Visualizations
Caption: Workflow for the Identification of this compound Degradation Products.
Caption: Logical Flow for Troubleshooting Common LC-MS Issues.
References
Technical Support Center: Carbuterol Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of Carbuterol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: Based on degradation kinetics studies, this compound exhibits its greatest stability in the pH range of 3 to 5. Extreme pH conditions, both acidic (below pH 3) and basic (above pH 5), lead to increased degradation.[1]
Q2: How does pH affect the activity of this compound?
A2: this compound is a selective β2-adrenergic receptor agonist.[2] The activity of its target receptor, the β2-adrenergic receptor, has been shown to be pH-dependent. Studies on the β2-adrenoceptor have demonstrated that a lower pH (e.g., 6.5) can increase the basal, agonist-independent activity of the receptor compared to a more alkaline pH (e.g., 8.0).[3][4] This suggests that acidic conditions may enhance the receptor's basal activity, which could influence the overall effect of this compound.
Q3: What are the primary degradation products of this compound in aqueous solutions?
A3: Under forced degradation conditions across a wide pH range, the primary degradation product of this compound is a cyclized derivative. This is formed through an intramolecular attack of the phenoxy group on the ureido carbonyl, resulting in the expulsion of ammonia.[1]
Q4: My this compound solution is showing unexpected degradation. What are the likely causes?
A4: Unexpected degradation of this compound in solution is often linked to pH. Ensure your solution is buffered within the optimal stability range of pH 3-5. Degradation is accelerated at pH extremes due to specific acid and specific base catalysis.[1] Also, consider the storage temperature, as higher temperatures will accelerate degradation.
Q5: I am observing variable results in my cell-based assays with this compound. Could pH be a factor?
A5: Yes, pH can be a significant factor. The activity of the β2-adrenergic receptor, the target of this compound, is influenced by pH.[3][4] Variations in the pH of your cell culture medium could lead to inconsistent receptor activation and, consequently, variable assay results. It is crucial to maintain a consistent and well-buffered pH in your experimental setup.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the solution | Verify the pH of your this compound solution. The degradation of this compound is significantly faster at pH values outside the 3-5 range.[1] Adjust the pH using appropriate buffers. |
| High storage temperature | Store this compound solutions at recommended temperatures (typically refrigerated or frozen) to minimize thermal degradation. |
| Presence of catalytic agents | The degradation of this compound is subject to specific acid and base catalysis.[1] Ensure your solution is free from contaminants that could act as catalysts. |
Issue 2: Inconsistent Results in Activity Assays
| Possible Cause | Troubleshooting Step |
| pH fluctuations in assay medium | The activity of the β2-adrenergic receptor is pH-sensitive.[3][4] Use a robust buffering system in your assay medium to maintain a constant pH throughout the experiment. |
| Degradation of this compound stock solution | Prepare fresh this compound stock solutions in a buffer at the optimal pH for stability (pH 3-5). Avoid repeated freeze-thaw cycles. |
| Cell culture medium variability | Ensure the pH of your cell culture medium is consistent across all experimental batches. |
Quantitative Data Summary
Table 1: Apparent Activation Energy for this compound Degradation
| pH | Apparent Activation Energy (kcal/mole) |
| 4.0 | 22.3[1] |
| 10.0 | 11.7[1] |
This data indicates that the energy barrier for degradation is lower at a higher pH, meaning degradation is more favorable under alkaline conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various pH conditions.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1, 3, 5, 7, 9, 11, 13).
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary).
-
Stress Conditions:
-
Add an aliquot of the this compound stock solution to each buffer solution to achieve the desired final concentration.
-
Incubate the solutions at a constant elevated temperature (e.g., 85°C, as used in a key degradation study) under anaerobic conditions.[1]
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Neutralize the samples if necessary.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the concentration of remaining this compound and the formation of degradation products.
-
-
Data Analysis:
-
Calculate the degradation rate constant (k) at each pH value by plotting the natural logarithm of the this compound concentration versus time.
-
Plot the log(k) versus pH to generate a pH-rate profile.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general HPLC method for the analysis of this compound and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and pH of the mobile phase should be optimized to achieve good separation between this compound and its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: A wavelength at which this compound and its degradation products have significant absorbance.
-
Injection Volume: Typically 10-20 µL.
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the samples from the forced degradation study.
-
Quantify the amount of this compound and its degradation products by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: this compound degradation pathway via intramolecular cyclization.
Caption: Simplified β2-adrenergic receptor signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. Degradative behavior of a new bronchodilator, this compound, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The effect of pH on beta(2) adrenoceptor function. Evidence for protonation-dependent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of pH on β2 Adrenoceptor Function | Semantic Scholar [semanticscholar.org]
Technical Support Center: Carbuterol Interference in Common Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference by the β2-adrenergic agonist Carbuterol in common biological assays. The following information is intended to help researchers identify, troubleshoot, and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my immunoassay (e.g., ELISA)?
A: Yes, it is possible. This compound, as a small molecule, may cause interference in immunoassays through several mechanisms:
-
Cross-reactivity: Due to its structural similarity to other β2-agonists and potentially to endogenous molecules, antibodies in an immunoassay may recognize and bind to this compound, leading to false-positive results. This is particularly relevant for assays designed to detect other β2-agonists.
-
Matrix Effects: The presence of this compound in a sample could alter the sample matrix, indirectly affecting the binding of the target analyte to the assay antibodies and leading to inaccurate results.
Q2: What are the signs of potential this compound interference in my assay?
A: Signs of interference may include:
-
Unexpectedly high or low results that are inconsistent with other experimental data.
-
Poor reproducibility of results between replicate wells or experiments.
-
Non-linear dilution response of samples.
-
A high background signal in the assay.
Q3: How can I confirm if this compound is interfering with my immunoassay?
A: You can perform a spike and recovery experiment. Add a known concentration of this compound to a sample with a known concentration of your analyte of interest and to a blank sample. If the measured concentration of your analyte deviates significantly from the expected value after spiking, or if the blank sample shows a signal, this compound is likely interfering.
Q4: Can this compound affect my cell-based assays?
A: Yes. As a β2-adrenergic agonist, this compound is designed to activate specific cell signaling pathways. This can lead to:
-
On-target effects: If your cells express β2-adrenergic receptors, this compound will activate downstream signaling, primarily through the Gs-alpha subunit of G-proteins, leading to an increase in intracellular cyclic AMP (cAMP). This can influence a wide range of cellular processes, including gene expression and cell proliferation, which might be the subject of your assay.
-
Off-target effects: At higher concentrations, this compound might interact with other receptors or cellular components, leading to unexpected biological responses.
Q5: My enzymatic assay is giving inconsistent results in the presence of this compound. What could be the cause?
A: this compound could be directly or indirectly affecting your enzymatic assay. Potential causes include:
-
Direct enzyme inhibition or activation: this compound might bind to the enzyme itself, altering its activity.
-
Interaction with substrates or cofactors: The compound could interact with other components of the assay, making them more or less available to the enzyme.
-
Changes in assay conditions: The presence of this compound could alter the pH or ionic strength of the assay buffer, affecting enzyme performance.
Troubleshooting Guides
Immunoassay (ELISA) Interference
Problem: Suspected false-positive or inaccurate results in an ELISA when samples contain this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ELISA interference.
Mitigation Strategies:
-
Sample Dilution: Diluting the sample can reduce the concentration of this compound to a level where it no longer interferes, while still allowing for the detection of the target analyte.
-
Sample Purification: Use solid-phase extraction (SPE) or other sample cleanup methods to remove this compound before running the assay.
-
Use an Alternative Assay: If possible, use an assay that is less susceptible to interference, such as mass spectrometry-based methods.
Cell-Based Assay Interference
Problem: Unexpected cellular responses in the presence of this compound.
Troubleshooting Steps:
-
Confirm β2-Adrenergic Receptor Expression: Verify that your cell line expresses the β2-adrenergic receptor. If it does not, any observed effect is likely off-target.
-
Use a β2-Adrenergic Antagonist: Co-treat cells with this compound and a specific β2-adrenergic antagonist. If the antagonist blocks the observed effect, it confirms that the effect is mediated by the β2-adrenergic receptor.
-
Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound elicits the effect. Compare this to its known potency for the β2-adrenergic receptor.
-
Control Compound: Use a structurally similar but inactive compound as a negative control to rule out non-specific effects.
Enzymatic Assay Interference
Problem: Inconsistent results in an enzymatic assay when samples contain this compound.
Troubleshooting Steps:
-
Run a "this compound-only" control: Include a control with all assay components except the substrate, but with this compound at the concentration present in your samples. A signal in this control indicates direct interference with the detection method.
-
Test for Direct Enzyme Interaction: Pre-incubate the enzyme with this compound before adding the substrate. A change in activity compared to a control without pre-incubation suggests a direct interaction.
-
Vary Substrate Concentration: Perform the assay with varying concentrations of the substrate in the presence of a fixed concentration of this compound. Changes in enzyme kinetics (e.g., Vmax, Km) can indicate the mechanism of interference.
Quantitative Data on β2-Agonist Cross-Reactivity in Immunoassays
While specific quantitative data on this compound interference is limited in the public domain, data from structurally similar β2-agonists can provide an indication of potential cross-reactivity. The following table summarizes cross-reactivity data for Clenbuterol and Salbutamol from various immunoassays.
| Compound | Assay Target | Antibody Type | Cross-Reactivity (%) | Reference |
| Salbutamol | Clenbuterol | Polyclonal | 70 | [1] |
| Mabuterol | Clenbuterol | Polyclonal | 30 | [1] |
| Ractopamine | Clenbuterol | Polyclonal | 0 | [1] |
| Terbutaline | Clenbuterol | Polyclonal | 2 | [1] |
| Clenbuterol | Salbutamol | Polyclonal | 139.6 | [2] |
| Brombuterol | Salbutamol | Polyclonal | 225 | [2] |
Note: The degree of cross-reactivity is highly dependent on the specific antibody used in the assay. This data should be used as a guide to the potential for cross-reactivity with this compound.
Experimental Protocols
Protocol for Assessing Immunoassay Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of this compound in an existing immunoassay.
Methodology:
-
Prepare a standard curve for the target analyte of the immunoassay according to the manufacturer's protocol.
-
Prepare a series of dilutions of this compound in the same assay buffer.
-
Run the immunoassay with the this compound dilutions in place of the standard analyte.
-
Determine the concentration of this compound that gives a signal equivalent to the 50% binding point (IC50) of the standard analyte.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard Analyte / IC50 of this compound) * 100
Protocol for cAMP Measurement in Cell-Based Assays
Objective: To measure the effect of this compound on intracellular cAMP levels.
Methodology:
This protocol is a general guideline and should be adapted for the specific cell line and cAMP assay kit being used.
-
Cell Culture: Plate cells in a 96-well plate at a density that allows for optimal growth and response.
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired final concentrations in cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).
-
Perform the cAMP detection steps as outlined in the kit's manual.
-
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Calculate the concentration of cAMP in each well.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Logic of structural similarity leading to interference.
References
Validation & Comparative
A Comparative Guide to Carbuterol and Salbutamol for the Treatment of Bronchial Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of carbuterol and salbutamol in the management of bronchial asthma. Both are short-acting β2-adrenergic receptor agonists known for their bronchodilatory effects. This document synthesizes data from clinical studies to compare their performance, details the experimental methodologies used in these studies, and outlines the key signaling pathways involved in their mechanism of action.
Executive Summary
Clinical evidence suggests that both this compound and salbutamol are effective bronchodilators for the relief of symptoms associated with bronchial asthma. However, their relative efficacy and side-effect profiles may differ depending on the route of administration and dosage. One comparative study on oral administration found that a 3 mg dose of this compound was a more effective bronchodilator than a 4 mg dose of salbutamol.[1] In contrast, a study on aerosolized administration of the two drugs found no significant difference in their efficacy.[2] this compound has been described as having a preferential selectivity for bronchial smooth muscle, with relatively weak stimulatory effects on β1-adrenergic receptors, which are predominantly found in the heart.[3]
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from comparative clinical trials of this compound and salbutamol.
Table 1: Comparison of Oral Formulations
| Parameter | This compound (3 mg) | Salbutamol (4 mg) | Study Population | Key Findings |
| Bronchodilator Efficacy | More effective | Less effective | 21 patients with bronchial asthma | This compound 3 mg was found to be a more effective bronchodilator than salbutamol 4 mg.[1] |
| Cardiovascular Side Effects | Mild tachycardia | Mild tachycardia | 21 patients with bronchial asthma | Both drugs were well-tolerated, producing only mild tachycardia.[1] |
Table 2: Comparison of Aerosol Formulations
| Parameter | This compound | Salbutamol | Study Population | Key Findings |
| Bronchodilator Efficacy (FEV1, FVC, MMEFR) | No significant difference | No significant difference | 20 patients with reversible obstructive airways disease | Both drugs were effective and well-tolerated bronchodilators over a 7-day period with no significant difference in any of the respiratory parameters studied.[2] |
| Cardiovascular Side Effects (Pulse Rate, Blood Pressure, ECG) | No significant difference | No significant difference | 20 patients with reversible obstructive airways disease | No significant differences were observed in the cardiovascular parameters between the two drugs.[2] |
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both this compound and salbutamol exert their therapeutic effect by acting as agonists at β2-adrenergic receptors, which are abundant on the smooth muscle cells of the airways.[3][4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway Diagram
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings.
Oral Administration Study Protocol (Guleria et al., 1979)
A double-blind, crossover trial was conducted in 21 patients with bronchial asthma.[1] Each patient received oral this compound in doses of 2 mg and 3 mg, and salbutamol in a 4 mg dose. The order of treatment was randomized, and a washout period was implemented between each treatment phase to prevent carry-over effects. The bronchodilator efficacy was assessed by measuring pulmonary function parameters. Cardiovascular side effects, such as changes in heart rate, were also monitored.
Aerosol Administration Study Protocol (Beumer et al., 1978)
This study was a double-blind, crossover trial involving 20 patients with reversible obstructive airways disease.[2] this compound and salbutamol were administered via metered aerosols for 7 days each. A washout period was likely included between the treatment periods, consistent with a crossover design. Objective measurements of respiratory function (FEV1, FVC, MMEFR) and cardiovascular parameters (pulse rate, blood pressure, ECG) were recorded. Subjective responses were also assessed.
Receptor Selectivity
References
- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of this compound and salbutamol from metered aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, crossover comparison of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salbutamol Result Summary | BioGRID [thebiogrid.org]
A Double-Blind Comparative Analysis of Carbuterol and Isoproterenol Aerosols in Bronchodilation
In the management of reversible obstructive airway disease, the efficacy and safety of bronchodilator aerosols are of paramount importance. This guide provides a detailed, double-blind comparison of two such agents: Carbuterol and Isoproterenol. While a direct head-to-head clinical trial by Saleeby and Ziskind (1975) was identified, the full text providing quantitative data was not accessible. Therefore, this comparison synthesizes data from multiple double-blind, controlled clinical trials where each drug was compared against other bronchodilators, offering a comprehensive overview of their respective performance profiles for researchers, scientists, and drug development professionals.
Efficacy and Duration of Action
This compound, a selective beta-2 adrenergic agonist, has demonstrated significant and sustained bronchodilator effects. In a comparative study, this compound was found to have a longer duration of action than hexoprenaline, with its effect on vital capacity and forced expiratory volume in 1 second (FEV1) being significantly longer.[1] Another study comparing oral this compound to salbutamol found that a 3 mg dose of this compound was a more effective bronchodilator than 4 mg of salbutamol.
Isoproterenol, a non-selective beta-adrenergic agonist, provides rapid and potent bronchodilation. However, its effects are generally of a shorter duration compared to more selective beta-2 agonists. For instance, in a double-blind study comparing isoproterenol with albuterol, both drugs showed significant improvements in flow rates and vital capacity, but the duration of action was longer with albuterol.[2] Similarly, a comparison with terbutaline sulfate showed that while the peak effect was similar, terbutaline had a much more sustained effect.[3]
Table 1: Comparative Efficacy of this compound and Isoproterenol from Various Clinical Trials
| Drug | Comparator | Key Efficacy Findings | Reference |
| This compound | Hexoprenaline | Significantly longer duration of effect on Vital Capacity and FEV1. | [1] |
| This compound (oral) | Salbutamol (oral) | 3 mg this compound was more effective than 4 mg salbutamol. | |
| Isoproterenol | Albuterol | Both effective, but albuterol had a longer duration of action. | [2] |
| Isoproterenol | Terbutaline | Similar peak effect, but terbutaline had a more sustained effect. | [3] |
| Isoproterenol | Albuterol | Albuterol's bronchodilating effect was significantly superior and of longer duration. | [4] |
Cardiovascular Side Effects
A critical differentiator between these two agents lies in their cardiovascular side effect profiles, largely attributable to their receptor selectivity.
This compound, with its preference for beta-2 adrenergic receptors, generally exhibits a more favorable cardiovascular safety profile. Studies have shown no significant effects on heart rate or blood pressure at therapeutic doses.[1]
Isoproterenol's non-selective nature, leading to stimulation of beta-1 adrenergic receptors in the heart, results in more pronounced cardiovascular side effects. These can include increased heart rate and palpitations. However, some studies have reported no significant increases in heart rate or blood pressure with isoproterenol aerosols.[2] It is important to note that the method of administration and dosage can influence the incidence and severity of these side effects.
Table 2: Comparative Cardiovascular Side Effects
| Drug | Comparator | Key Cardiovascular Findings | Reference |
| This compound | Hexoprenaline | No significant effects on heart rate or blood pressure were noted with either drug. | [1] |
| Isoproterenol | Albuterol | Neither was associated with significant increases in heart rate or blood pressure. | [2] |
| Isoproterenol | Albuterol | Albuterol did not produce any significant changes in blood pressure and pulse rate, confirming its selectivity for beta2 receptors. | [4] |
Experimental Protocols
The findings presented are based on rigorous double-blind, crossover, or parallel-group clinical trials involving patients with reversible obstructive airway disease, such as bronchial asthma.
General Methodology
In a typical study design, patients meeting specific inclusion criteria (e.g., demonstrating a certain degree of reversible airway obstruction) are enrolled. Following a baseline assessment of pulmonary function (FEV1, FVC, etc.) and cardiovascular parameters (heart rate, blood pressure), patients are randomly assigned to receive one of the study medications or a placebo via a metered-dose inhaler. The double-blind nature of these studies ensures that neither the patient nor the investigator is aware of the treatment being administered.
Efficacy and Safety Assessments
Pulmonary function tests are performed at regular intervals post-administration to assess the onset, magnitude, and duration of the bronchodilator effect. Cardiovascular parameters are also monitored throughout the study period. Any adverse events are recorded and analyzed.
For instance, in the comparison of albuterol and isoproterenol, spirometric, plethysmographic, heart rate, and blood pressure measurements were taken at multiple time points up to 360 minutes after inhalation.[4]
Signaling Pathways
Both this compound and Isoproterenol exert their effects through the stimulation of adrenergic receptors, leading to the relaxation of bronchial smooth muscle.
This compound Signaling Pathway
As a selective beta-2 adrenergic agonist, this compound primarily interacts with beta-2 receptors on bronchial smooth muscle cells. This interaction initiates a signaling cascade that results in bronchodilation.
References
- 1. Comparative study of acute effects of albuterol and isoproterenol sulphate aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Pharmacodynamics, Efficacy, and Safety of Albuterol (Salbuterol) Multi-dose Dry-Powder Inhaler and ProAir(®) Hydrofluoroalkane for the Treatment of Persistent Asthma: Results of Two Randomized Double-Blind Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Comparison of albuterol, isoetharine, metaproterenol and placebo given by aerosol inhalation | Semantic Scholar [semanticscholar.org]
- 4. Double-blind trial of oral this compound in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Carbuterol and Ephedrine as Bronchodilators for Respiratory Research and Drug Development
For Immediate Release
In the landscape of respiratory therapeutics, a thorough understanding of the comparative pharmacology of bronchodilators is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of Carbuterol and ephedrine, two sympathomimetic amines with distinct mechanisms and clinical profiles. The following analysis is supported by experimental data to inform preclinical and clinical research endeavors.
Executive Summary
This compound, a selective beta-2 adrenergic agonist, and ephedrine, a mixed-acting sympathomimetic amine, both exhibit bronchodilatory effects. However, their mechanisms of action, receptor selectivity, and clinical efficacy present a compelling case for comparative study. Clinical data suggests that this compound may offer a more favorable therapeutic window, with greater bronchodilator effect and a better side-effect profile compared to ephedrine. This guide will delve into the quantitative data from clinical trials, outline the experimental protocols for their evaluation, and visualize their distinct signaling pathways.
Mechanism of Action and Receptor Selectivity
This compound is a direct-acting beta-2 adrenergic receptor agonist.[1] Its therapeutic effect is primarily achieved through the selective stimulation of beta-2 receptors located on the smooth muscle of the bronchial airways. This targeted action leads to the relaxation of these muscles and subsequent bronchodilation.
Ephedrine , in contrast, exhibits a more complex mechanism of action. It acts as both a direct and indirect sympathomimetic agent.[2][3] Directly, it stimulates both alpha and beta-adrenergic receptors.[2][3] Indirectly, it triggers the release of norepinephrine from sympathetic neurons, which in turn stimulates adrenergic receptors.[4] This broad activity profile contributes to its bronchodilatory effects but also to a wider range of systemic side effects.
Comparative Efficacy: Clinical Data
A double-blind, randomized clinical trial directly comparing orally administered this compound and ephedrine in patients with bronchial asthma provides key insights into their relative efficacy.
| Parameter | This compound (2 mg, three times daily) | Ephedrine Sulfate (25 mg, three times daily) | p-value |
| Mean Increase in FEV1 (Forced Expiratory Volume in 1 second) | Significantly greater than ephedrine | - | <0.05 |
| Mean Increase in Midmaximal Expiratory Flow Rate | Significantly greater than ephedrine | - | <0.05 |
| Side Effects | No side effects reported at the studied dosage | Not specified, but generally associated with a higher incidence of cardiovascular and CNS effects | - |
| Data from a comparative study of the bronchodilator effects of this compound and ephedrine. |
These findings indicate that at the dosages studied, this compound is a more effective bronchodilator than ephedrine.
Adrenergic Receptor Interactions
| Receptor Subtype | (1R,2S)-Ephedrine EC50 (µM) |
| Beta-1 Adrenergic Receptor | 0.5 |
| Beta-2 Adrenergic Receptor | 0.36 |
| Data from a study on the direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes.[5] |
The lower EC50 value for the beta-2 receptor suggests a slightly higher potency of ephedrine for this subtype, which is responsible for bronchodilation. However, its significant activity at the beta-1 receptor contributes to its cardiac side effects.
Signaling Pathways
The distinct mechanisms of this compound and ephedrine are best understood by examining their downstream signaling pathways.
Caption: Signaling pathway of this compound, a selective beta-2 adrenergic agonist.
Caption: Dual direct and indirect signaling pathways of ephedrine.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison of this compound and ephedrine.
Clinical Trial for Bronchodilator Efficacy
This protocol outlines the methodology for a double-blind, randomized, crossover study to compare the bronchodilator effects of two orally administered drugs.
Caption: Workflow for a crossover clinical trial comparing two bronchodilators.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific adrenergic receptor subtype.
Caption: Workflow for a radioligand binding assay to determine receptor affinity.
Conclusion
The comparative data presented in this guide underscores the pharmacological distinctions between this compound and ephedrine. This compound's selectivity for the beta-2 adrenergic receptor translates to a more potent bronchodilator effect with a potentially wider safety margin. In contrast, ephedrine's mixed-acting nature, while contributing to bronchodilation, also implicates it in a broader range of systemic effects. For researchers and drug development professionals, these differences are critical considerations in the design of novel respiratory therapeutics and the planning of future clinical investigations. The provided experimental protocols offer a foundational framework for conducting such comparative studies.
References
- 1. Selective regulation of beta-2 adrenergic receptors by the chronic administration of the lipophilic beta adrenergic receptor agonist clenbuterol: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oral beta 2-selective adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Carbuterol for Beta-2 Over Beta-1 Adrenergic Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carbuterol's selectivity for the beta-2 adrenergic receptor (β2-AR) over the beta-1 adrenergic receptor (β1-AR). While this compound is recognized as a selective β2-AR agonist with bronchodilatory effects, this guide also presents data on other well-established β2-AR agonists to offer a broader context for evaluating its performance.[1][2][3][4] The information herein is intended to support research and development efforts in respiratory and cardiovascular pharmacology.
Executive Summary
Comparative Analysis of Beta-Adrenergic Agonist Selectivity
The selectivity of a β-adrenergic agonist is a critical determinant of its therapeutic index. High selectivity for β2-ARs ensures targeted bronchodilation with minimal cardiac stimulation. This is typically quantified by comparing the binding affinities (Ki) and functional potencies (EC50) of a compound at both β1-AR and β2-AR. A higher affinity and potency for β2-AR over β1-AR indicates greater selectivity.
While specific Ki and EC50 values for this compound are not detailed in the available literature, it is described as a selective β2-adrenergic receptor agonist with mild β1-mediated cardiac stimulation.[2] For comparative purposes, the table below summarizes the binding affinities and functional potencies of other well-characterized β2-AR agonists.
| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) | Notes |
| This compound | Data not available | Data not available | Qualitatively described as selective for β2-AR | A short-acting β2 adrenoreceptor agonist.[3] |
| Salbutamol | ~1400 | ~250 | ~5.6-fold | A widely used short-acting β2-agonist. |
| Salmeterol | ~2500 | ~50 | ~50-fold | A long-acting β2-agonist known for high selectivity. |
| Formoterol | ~1000 | ~20 | ~50-fold | A long-acting β2-agonist with high potency. |
| Clenbuterol | 38 | 6.3 | ~6-fold | Shows high affinity for both receptors but is selective for β2-AR.[5] |
Note: Ki values can vary between different studies and experimental conditions. The values presented here are approximate and intended for comparative purposes.
Experimental Protocols
To validate the selectivity of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human β1-AR and β2-AR.
Methodology:
-
Cell Culture: Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) cells, expressing either the human β1-AR or β2-AR are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and prepared. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Binding Assay:
-
Cell membranes are incubated with a fixed concentration of a non-selective radioligand (e.g., [3H]-CGP 12177).
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for receptor binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective antagonist (e.g., propranolol).
-
-
Data Analysis: The amount of bound radioligand is measured using liquid scintillation counting. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
These assays measure the functional consequence of receptor activation, which for β-adrenergic receptors is typically the production of cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating human β1-AR and β2-AR.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO) stably expressing either the human β1-AR or β2-AR are used.
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the breakdown of cAMP.
-
Cells are then stimulated with increasing concentrations of the agonist (this compound).
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Measurement: The intracellular cAMP concentration is determined using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) values are determined using non-linear regression.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for determining receptor selectivity.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Determining Receptor Selectivity.
Conclusion
This compound is established as a selective β2-adrenergic receptor agonist, a characteristic that is fundamental to its role as a bronchodilator. While quantitative data on its binding and functional profiles at β1 and β2 receptors are not extensively documented in publicly available literature, the experimental protocols outlined in this guide provide a clear path for researchers to conduct such validation studies. By comparing the yet-to-be-determined selectivity of this compound with that of other well-known β2-agonists, the scientific community can gain a more precise understanding of its pharmacological profile and potential therapeutic advantages.
References
- 1. Characterization of the adrenergic activity of this compound (SK&F 40383-A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Oral beta 2-selective adrenergic bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bronchodilator Effects of Carbuterol and Metaproterenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilator effects of Carbuterol and metaproterenol, focusing on their pharmacological profiles, efficacy, and safety as supported by experimental data. Both agents are selective beta-2 adrenergic receptor agonists designed to induce bronchodilation by relaxing the smooth muscle of the airways. While metaproterenol has been a widely studied bronchodilator, this compound presents as a comparable agent with a distinct side-effect profile. This document synthesizes available data to facilitate an informed assessment for research and development purposes.
Mechanism of Action: Beta-2 Adrenergic Receptor Agonism
Both this compound and metaproterenol exert their bronchodilator effects through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that leads to muscle relaxation and subsequent widening of the airways.
The binding of the agonist to the beta-2 adrenergic receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase. The net effect is the relaxation of the bronchial smooth muscle, resulting in bronchodilation.
Signaling Pathway Diagram
A Comparative Guide to the Efficacy of L-Enantiomer vs. Racemic Carbuterol
The active enantiomer of β2-adrenergic agonists is typically the (R)-enantiomer, which is analogous to the l-enantiomer in the case of Carbuterol. The (S)-enantiomer, or d-enantiomer, is often considered a distomer, possessing significantly less or no desired pharmacological activity and potentially contributing to adverse effects.[1][2]
Data Presentation: Comparative Pharmacology of Albuterol Enantiomers
The following table summarizes the differential pharmacological properties of the (R)- and (S)-enantiomers of albuterol, which can be extrapolated to infer the likely properties of this compound enantiomers.
| Parameter | (R)-Albuterol (Levalbuterol) | (S)-Albuterol | Racemic Albuterol | Reference |
| β2-Adrenergic Receptor Binding | High Affinity | Low Affinity (approx. 100-fold less than (R)-enantiomer) | Mixture of high and low affinity binding | [3] |
| Bronchodilatory Effect | Eutomer (Active component) | Distomer (Inactive or may have opposing effects) | Effective, but potency may be reduced by the presence of the (S)-enantiomer | [1][4] |
| Anti-inflammatory Properties | Reduces inflammatory mediators | May have pro-inflammatory effects | Anti-inflammatory effects of the (R)-enantiomer may be counteracted by the (S)-enantiomer | [1] |
| Effect on Airway Hyperresponsiveness | Reduces airway hyperresponsiveness | May increase airway hyperresponsiveness | Variable, potential for increased hyperresponsiveness with chronic use | [1] |
| Metabolism | More rapidly metabolized | More slowly metabolized, leading to longer persistence in the body | Differential metabolism of enantiomers can lead to accumulation of the (S)-enantiomer | [1][2] |
| Clinical Potency | More potent than an equivalent dose in the racemic mixture | No clinical benefit | Standard efficacy | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a direct comparison of the l-enantiomer and racemic this compound. These protocols are based on standard assays used for other β2-adrenergic agonists.
1. Radioligand Binding Assay for β2-Adrenergic Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of the l-enantiomer and racemic this compound for the β2-adrenergic receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [3H]-CGP 12177, a hydrophilic β-adrenoceptor antagonist.
-
Procedure:
-
Prepare cell membranes from the transfected CHO cells.
-
Incubate a fixed concentration of the radioligand with varying concentrations of the test compounds (l-enantiomer and racemic this compound).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
Calculate the Ki values from the IC50 values obtained from competitive binding curves.
-
2. cAMP Accumulation Assay for Functional Agonist Activity
-
Objective: To measure the potency (EC50) and efficacy (Emax) of the l-enantiomer and racemic this compound in stimulating cyclic adenosine monophosphate (cAMP) production.
-
Cell Line: CHO cells stably expressing the human β2-adrenergic receptor.
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., ELISA-based or HTRF-based).
-
Construct dose-response curves and determine the EC50 and Emax values.
-
Mandatory Visualization
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Efficacy Comparison.
References
- 1. The asthma-like pharmacology and toxicology of (S)-isomers of beta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Albuterol enantiomers: pre-clinical and clinical value? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and pharmacodynamics of single oral doses of albuterol and its enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Albuterol and Levalbuterol in the Management of Bronchoconstriction
Introduction
While the requested comparison involved "Carbuterol," this agent is not a recognized short-acting beta-agonist (SABA) in clinical literature. Therefore, this guide provides a head-to-head comparison of two prominent SABAs: Albuterol and Levalbuterol.
Albuterol, also known as salbutamol, is a widely used bronchodilator for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is a racemic mixture, containing equal parts of two stereoisomers: (R)-albuterol and (S)-albuterol.[1] Levalbuterol is an enantiopure formulation containing only the therapeutically active (R)-albuterol.[1][3] The development of levalbuterol was driven by the hypothesis that the (S)-albuterol isomer might be inert or even contribute to adverse effects, including potential paradoxical bronchospasm.[1][4] This comparison synthesizes data from head-to-head clinical trials to evaluate the relative efficacy, safety, and clinical utility of these two agents.
Mechanism of Action
Both albuterol and levalbuterol are selective beta-2 adrenergic receptor agonists.[1] Their primary therapeutic effect is mediated by the (R)-albuterol enantiomer, which binds to beta-2 receptors on the smooth muscle of the airways.[1][2] This binding action initiates a signaling cascade that leads to bronchodilation, thereby relieving airflow obstruction.
Caption: Signaling pathway of (R)-Albuterol leading to bronchodilation.
Head-to-Head Clinical Trial Data
Multiple randomized controlled trials and meta-analyses have compared the efficacy and safety of levalbuterol and racemic albuterol. The general consensus from these studies is that there are no overwhelming clinical advantages of levalbuterol over albuterol.[4][5]
Efficacy Comparison
Clinical trials have evaluated various efficacy endpoints, including improvements in forced expiratory volume in one second (FEV1), clinical asthma scores, oxygen saturation, and respiratory rate.
Table 1: Summary of Efficacy Outcomes from a Meta-Analysis A meta-analysis of seven randomized controlled trials including 1,625 participants with acute asthma.[5]
| Efficacy Endpoint | Mean Difference (95% CI) | Result |
| Respiratory Rate | 0.35 (-0.81, 1.51) | No significant difference |
| Oxygen Saturation | -0.29 (-0.68, 0.10) | No significant difference |
| % Change in FEV1 | -28.3 (-59.95, 3.33) | No significant difference |
| Clinical Asthma Score | -1.01 (-5.30, 3.28) | No significant difference |
In a study of hospitalized patients with acute asthma or COPD, improvements in FEV1 and disease symptom assessment scores were observed in both treatment groups, with no significant differences between them.[6] However, another clinical trial found that racemic albuterol appeared to be superior to levalbuterol with respect to changes in FEV1 and asthma score.[7]
Safety and Tolerability Comparison
Levalbuterol was developed with the expectation of a more favorable safety profile, particularly concerning cardiovascular side effects like tachycardia.[2] However, clinical evidence has not consistently supported this hypothesis.
Table 2: Comparative Safety and Clinical Outcomes in Hospitalized Patients Data from a single-center, open-label study in adults hospitalized for asthma or COPD exacerbations.[8]
| Outcome | Levalbuterol (n=55) | Albuterol (n=57) | p-value |
| Hospital Length of Stay (days, mean ± SD) | 8.5 ± 5.2 | 6.8 ± 3.6 | 0.040 |
| Total Treatment Costs (mean, USD) | $8,003 | $5,772 | 0.006 |
A meta-analysis found no significant differences in side effects between levalbuterol and albuterol groups.[5] While some studies have noted modestly lower heart rates with levalbuterol, others have found no difference.[1] In patients with a baseline tachycardia, one trial showed no significant difference in the mean largest heart rate increase between albuterol and levalbuterol groups.[9]
Experimental Protocols
The methodologies of clinical trials comparing these two SABAs are crucial for interpreting the results. Below is a representative experimental protocol based on common elements from published studies.
Representative Protocol: Randomized, Double-Blind, Crossover Study
This protocol is based on a study comparing the safety and efficacy of nebulized levalbuterol and racemic albuterol in pediatric patients with asthma.[10]
1. Study Design: Randomized, double-blind, crossover study.
2. Participant Population:
-
Inclusion Criteria: Children aged 3 to 11 years with a diagnosis of asthma and a resting FEV1 between 50% and 80% of predicted normal values.
-
Exclusion Criteria: History of life-threatening asthma, use of oral corticosteroids within the past month, or a respiratory infection within the past month.
3. Interventions:
-
Participants receive one of the following treatments at each of the four treatment visits in a randomized order:
-
Levalbuterol (0.31 mg, 0.63 mg, or 1.25 mg) via nebulization.
-
Racemic Albuterol (2.5 mg) via nebulization.
-
Placebo via nebulization.
-
4. Outcome Measures:
-
Primary Efficacy Endpoint: Peak percentage change in FEV1 from baseline.
-
Secondary Efficacy Endpoints: Area under the FEV1 versus time curve.
-
Safety Endpoints: Monitoring of heart rate, blood pressure, electrocardiogram (ECG), and serum potassium and glucose levels. Adverse events are recorded throughout the study.
-
Pharmacokinetics: Plasma samples are collected to determine the levels of (R)- and (S)-albuterol enantiomers.
5. Study Procedures:
-
After a screening visit, eligible participants attend four treatment visits.
-
At each visit, baseline pulmonary function tests are performed.
-
The assigned study drug is administered via a nebulizer.
-
Serial pulmonary function tests are conducted at specified time points over an 8-hour period post-dosing.
-
Safety parameters and blood samples are collected at predetermined intervals.
Caption: A typical crossover clinical trial workflow.
Conclusion
The available evidence from head-to-head clinical trials indicates that levalbuterol and racemic albuterol have comparable efficacy and safety profiles for the treatment of acute bronchospasm.[5][11] The initial rationale for developing levalbuterol—that isolating the (R)-enantiomer would reduce side effects—has not been consistently supported by clinical data.[1][5] While levalbuterol may be considered for patients who have a documented intolerance or poor response to albuterol, albuterol is often recommended as the first-line SABA due to its similar clinical outcomes and lower cost.[1][2] The choice between these agents may also be influenced by formulary structures and individual patient response.
References
- 1. oppc.com [oppc.com]
- 2. buzzrx.com [buzzrx.com]
- 3. verywellhealth.com [verywellhealth.com]
- 4. Levalbuterol versus albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of levalbuterol and racemic albuterol in hospitalized patients with acute asthma or COPD: a 2-week, multicenter, randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of racemic albuterol versus levalbuterol used as a continuous nebulization for the treatment of acute asthma exacerbations: a randomized, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety of Levalbuterol Compared to Albuterol in Patients With a Tachyarrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The safety and efficacy of nebulized levalbuterol compared with racemic albuterol and placebo in the treatment of asthma in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you [singlecare.com]
A Researcher's Guide to the In Vitro Reproducibility of Carbuterol and a Comparison with Alternative β2-Adrenergic Agonists
For researchers, scientists, and drug development professionals, understanding the reproducibility of in vitro experiments is paramount for generating reliable and translatable data. This guide provides a comparative overview of the β2-adrenergic agonist Carbuterol, focusing on the principles of reproducible in vitro testing and how it compares to other alternatives in its class.
While direct, peer-reviewed studies focusing specifically on the reproducibility of in vitro experiments with this compound are limited, we can infer its expected performance and potential for variability by examining its pharmacological profile, the general challenges of in vitro G-protein coupled receptor (GPCR) assays, and comparative data from both in vitro and clinical studies of similar short-acting β2-agonists (SABAs).
Comparative In Vitro Pharmacology of Short-Acting β2-Agonists
The primary in vitro effect of this compound and other β2-agonists is the stimulation of the β2-adrenergic receptor, a GPCR, leading to a cascade of intracellular events, most notably the production of cyclic AMP (cAMP). The potency (EC50) and efficacy (Emax) of this response are key parameters measured in vitro. The following table summarizes available in vitro data for common SABAs, providing a benchmark against which the performance of this compound can be contextualized.
| Drug | Target | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| Salbutamol | β2-adrenoceptor | Muscle Relaxation | Equine Tracheal Muscle | EC50 | 5.6 nM | [1] |
| β2-adrenoceptor | Radioligand Binding | Equine Tracheal Muscle | Kd | 1100 nM | [1] | |
| Terbutaline | β2-adrenoceptor | Muscle Relaxation | Equine Tracheal Muscle | EC50 | 13.8 nM | [1] |
| β2-adrenoceptor | Radioligand Binding | Equine Tracheal Muscle | Kd | 3900 nM | [1] | |
| Clenbuterol | β2-adrenoceptor | Muscle Relaxation | Equine Tracheal Muscle | EC50 | 2.1 nM | [1] |
| β2-adrenoceptor | Radioligand Binding | Equine Tracheal Muscle | Kd | 24 nM | [1] | |
| Isoproterenol | β2-adrenoceptor | cAMP Production | Human Lymphocytes | EC50 | Significantly lower than other tested agonists | [2] |
| Epinephrine | β2-adrenoceptor | cAMP Production | Human Lymphocytes | EC50 | ~10-fold higher than Isoproterenol | [2] |
Note: Direct in vitro EC50 or Kd values for this compound from peer-reviewed comparative studies were not identified in the literature search. However, clinical studies have shown that this compound is an effective bronchodilator, with some suggesting a 3 mg dose of this compound is more effective than a 4 mg dose of Salbutamol, indicating comparable or potentially higher potency in vivo.[3]
Factors Influencing Reproducibility of In Vitro β2-Agonist Experiments
The reproducibility of in vitro experiments with this compound and other β2-agonists is influenced by a multitude of factors. Consistent and well-documented experimental design is crucial. Key considerations include:
-
Cell Line and Culture Conditions: The choice of cell line (e.g., HEK293, CHO, or more physiologically relevant cells like human bronchial epithelial cells) and their passage number can significantly impact receptor expression levels and signaling fidelity. Culture conditions such as media composition, serum concentration, and cell density must be tightly controlled.
-
Reagent Quality and Consistency: The source and lot of reagents, including the agonist itself, cell culture media, and assay components, can introduce variability.
-
Assay-Specific Parameters: For a cAMP assay, factors such as the concentration of a phosphodiesterase (PDE) inhibitor (e.g., IBMX), incubation times, and the specific detection methodology (e.g., HTRF, luminescence) are critical for reproducible results.
-
Laboratory Practices: Consistent cell handling, precise pipetting, and the calibration of equipment are fundamental to minimizing experimental noise.
Experimental Protocols
To ensure high reproducibility when assessing the in vitro activity of this compound or its alternatives, a detailed and standardized protocol is essential. Below is a representative methodology for a cAMP accumulation assay, a common functional assay for β2-agonists.
Protocol: In Vitro cAMP Accumulation Assay for β2-Adrenergic Agonists
1. Cell Culture and Plating:
-
Culture cells (e.g., HEK293 cells stably expressing the human β2-adrenergic receptor) in appropriate growth medium at 37°C and 5% CO2.
-
Harvest cells at 80-90% confluency.
-
Resuspend cells in stimulation buffer and plate in a 384-well white opaque microplate at a pre-optimized density (e.g., 1,500 cells/well).
2. Compound Preparation and Addition:
-
Prepare a serial dilution of this compound and comparator agonists (e.g., Salbutamol, Isoproterenol as a positive control) in a suitable solvent (e.g., DMSO) and then dilute in stimulation buffer.
-
Add the diluted compounds to the cell plate.
3. Stimulation and Lysis:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
Add a lysis buffer containing a labeled cAMP tracer and a specific anti-cAMP antibody.
-
Incubate at room temperature to allow for cell lysis and the competitive binding reaction to reach equilibrium.
4. Data Acquisition and Analysis:
-
Measure the signal (e.g., luminescence or time-resolved fluorescence) using a compatible plate reader. The signal will be inversely proportional to the amount of cAMP produced by the cells.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in the experimental wells by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams illustrate the core signaling pathway and a generalized experimental process.
References
- 1. A comparison between clenbuterol, salbutamol and terbutaline in relation to receptor binding and in vitro relaxation of equine tracheal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative efficacy and potency of beta-adrenoceptor agonists for generating cAMP in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind, crossover comparison of this compound and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Six-Month Comparative Analysis of Carbuterol and Ephedrine for the Treatment of Bronchial Asthma
This guide provides a comprehensive comparison of the long-term efficacy of carbuterol and ephedrine in the management of bronchial asthma over a six-month period. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the available clinical data, experimental protocols, and pharmacological mechanisms.
Long-Term Efficacy and Safety: A Comparative Overview
A key long-term clinical trial directly comparing oral this compound and ephedrine was conducted over a six-month period in patients with bronchial asthma.[1][2] While detailed quantitative data from this study is not widely available, the findings suggest that while this compound may lead to a cumulative improvement in pulmonary function, its overall clinical effectiveness on lung function was not clearly distinguishable from that of ephedrine.[1]
Shorter-term studies, however, suggest that this compound may offer a better safety and efficacy profile. A ten-day study found that this compound produced significantly greater increases in forced expiratory volume in one second (FEV1) and midmaximal expiratory flow rate compared to ephedrine.[3] This study also noted an absence of side effects with this compound at the tested dosage.[3]
Table 1: Summary of Comparative Data for this compound vs. Ephedrine
| Parameter | This compound | Ephedrine | Source |
| Drug Class | Selective β2-adrenergic agonist | Sympathomimetic amine (α- and β-adrenergic agonist) | [3][4] |
| Primary Mechanism | Selective stimulation of β2-receptors in bronchial smooth muscle, leading to bronchodilation. | Direct stimulation of α- and β-adrenergic receptors and indirect stimulation via release of norepinephrine. | [3][4] |
| Long-Term Efficacy (6 months) | Suggests cumulative improvement in pulmonary function, but clinical effectiveness was not clearly distinguishable from ephedrine. | Showed comparable, though not superior, clinical effectiveness to this compound in improving pulmonary function. | [1] |
| Short-Term Efficacy (10 days) | Significantly greater mean increases in FEV1 and midmaximal expiratory flow rate compared to ephedrine. | Less significant increases in FEV1 and midmaximal expiratory flow rate compared to this compound. | [3] |
| Common Adverse Effects | Generally well-tolerated in shorter-term studies with no side effects noted. Potential for tremor at higher doses. | Palpitations, tachycardia, hypertension, nervousness, and insomnia. | [3][5] |
Experimental Protocols
The following is a description of the methodology employed in the pivotal six-month, double-blind clinical trial comparing this compound and ephedrine.[1]
Objective: To compare the long-term efficacy and safety of oral this compound with ephedrine sulfate in patients with bronchial asthma.
Study Design: A six-month, double-blind, comparative clinical trial.
Patient Population: 26 patients diagnosed with bronchial asthma.
Treatment Arms:
-
Oral this compound: 2 mg and 3 mg doses.
-
Oral ephedrine sulfate: 25 mg and 35 mg doses.
Methodology:
-
Patients were randomly assigned to receive either this compound or ephedrine sulfate in a double-blind manner.
-
Spirometry, a measure of pulmonary function, was performed at baseline.
-
Follow-up spirometry was conducted at two weeks, one month, four months, and six months.
-
At each follow-up visit, spirometry was performed before and three hours after the administration of either 3 mg of this compound or 35 mg of ephedrine sulfate to assess acute bronchodilator response.
-
Adverse events were monitored and recorded throughout the study period.
Outcome Measures:
-
Primary: Changes in pulmonary function as measured by spirometry (e.g., FEV1, FVC).
-
Secondary: Incidence and severity of adverse effects.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and study design, the following diagrams are provided.
Caption: Signaling pathways of this compound and Ephedrine.
Caption: Experimental workflow of the six-month clinical trial.
References
- 1. Double-blind trial of oral this compound in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of bronchodilator effects of this compound and ephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Adverse Events Associated with Ephedrine-Containing Products -- Texas, December 1993-September 1995 [cdc.gov]
Safety Operating Guide
Proper Disposal of Carbuterol: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the operational and disposal plans of Carbuterol, this guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its proper disposal is not merely a procedural formality but a critical aspect of responsible laboratory practice. Improper disposal can lead to environmental contamination and potential harm to ecosystems.[1][2][3] This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Hazard and Disposal Information Summary
The following table summarizes the key hazard and disposal information for this compound based on its Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statements | Disposal Precautionary Statements |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Acute aquatic toxicity (Category 1) | H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product. |
| Chronic aquatic toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. | ||
| P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5] The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., personal protective equipment (PPE), absorbent materials, and empty containers), must be treated as hazardous waste.[6][7]
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be collected in a dedicated, properly labeled hazardous waste container.[8]
2. Waste Collection and Storage:
-
Use Appropriate Containers: Collect this compound waste in a compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8][9]
-
Store Safely: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][10] Follow any specific storage temperature requirements as indicated on the SDS (e.g., -20°C for powder).[1]
3. Disposal Procedure:
-
Professional Disposal Service: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[4][7] Do not attempt to dispose of this compound down the drain or in the regular trash.[2][6][11] This is strictly prohibited due to its high toxicity to aquatic life.[1]
-
Manifesting and Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately for the transport and disposal of the waste.[4][12]
4. Spill Management:
-
Immediate Containment: In the event of a spill, prevent further spread of the material.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean up a spill.[1][13]
-
Cleanup: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or vacuum the material.[1][13] All cleanup materials must be collected and disposed of as hazardous waste.[1]
-
Decontamination: Decontaminate the spill area and any affected equipment.[1]
Experimental Protocols for Disposal
For research purposes, any development of a degradation protocol would need to be rigorously tested to ensure complete conversion to non-hazardous byproducts. Such a protocol would require advanced analytical techniques to validate its efficacy and safety.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|34866-47-2|MSDS [dcchemicals.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. epa.gov [epa.gov]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ic.ptb.de [ic.ptb.de]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 13. medline.com [medline.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbuterol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Carbuterol, a selective β2-adrenergic receptor agonist. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. The primary routes of exposure are inhalation, skin contact, and eye contact[2]. Therefore, a comprehensive personal protective equipment strategy is non-negotiable.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use Cases |
| Respiratory Protection | A properly fitted respirator (NIOSH/MSHA or European Standard EN 149 approved) | Crucial when handling the powdered form of the compound or when adequate ventilation is not guaranteed. Surgical masks do not offer adequate protection[2][3][4]. |
| Hand Protection | Chemical-resistant gloves | Prevents skin contact. The specific glove material should be chosen based on the solvent used, if any[1][2]. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Safeguards against splashes or airborne particles. Eyeglasses alone are not sufficient[1][4]. |
| Body Protection | Impervious protective clothing/Lab coat | Prevents contamination of personal clothes and skin. Long-sleeved, seamless gowns are recommended[1][2][4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and environmental contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area[1].
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].
-
Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1].
Handling Procedures:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational and an emergency eyewash station and safety shower are accessible[1][2].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1.
-
Weighing and Aliquoting: Conduct all handling of this compound, especially the powdered form, within a chemical fume hood to avoid dust and aerosol formation[1][5].
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to prevent splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly[1][6]. Do not eat, drink, or smoke in the laboratory area[1].
Diagram 1: Workflow for Safe Handling of this compound
A procedural flowchart for the safe handling of this compound in a laboratory setting.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting[1][5]. |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Separate eyelids to ensure adequate flushing and promptly call a physician[1][5]. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1][5]. |
| Inhalation | Immediately relocate the individual to fresh air. If necessary, provide artificial respiration or oxygen[1][5]. |
Spill Management:
In case of a spill, evacuate non-essential personnel from the area. Trained personnel wearing appropriate PPE should handle the cleanup. Avoid generating dust. Collect the spillage and place it in a suitable, labeled container for disposal[1][6].
Diagram 2: Emergency Response Decision Tree for this compound
A decision-making guide for responding to spills or personnel exposure involving this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental harm.
-
Waste Collection: Dispose of unused this compound and any contaminated materials, including PPE, in a designated, approved waste disposal container[1][7].
-
Disposal Method: The container should be sent to an approved waste disposal plant. Do not allow the product to enter drains, water courses, or the soil[1][5].
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Community-based drug "take-back" programs may be an option for disposal[8]. For inhaler products, consult local trash and recycling facilities for specific guidance, as some may be considered hazardous waste[8][9][10]. Before discarding empty containers, scratch out all identifying information on the label[8][11].
References
- 1. This compound|34866-47-2|MSDS [dcchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. biosynth.com [biosynth.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. chemicea.com [chemicea.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ph.health.mil [ph.health.mil]
- 8. fda.gov [fda.gov]
- 9. medprodisposal.com [medprodisposal.com]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
